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  • Product: 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
  • CAS: 108620-92-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis & Characterization of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Executive Summary The quinazolinone scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad pharmacological profile including antimicrobial, anticonvulsant, and anti-inflammatory activities....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad pharmacological profile including antimicrobial, anticonvulsant, and anti-inflammatory activities.[1] Specifically, 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone incorporates a N-hydroxy moiety at position 3, which significantly alters its hydrogen-bonding capability and metal-chelating potential compared to its non-hydroxylated analogs.

This guide provides a rigorous, self-validating protocol for the synthesis of this compound via the Benzoxazinone Pathway . Unlike direct condensation methods which often suffer from lower yields and difficult purification of N-hydroxy derivatives, this route utilizes a reactive benzoxazinone intermediate to ensure regioselectivity and high purity.

Strategic Synthesis: The Benzoxazinone Pathway

Retrosynthetic Analysis

The synthesis is designed to proceed through a thermodynamically driven ring-opening and recyclization mechanism.

  • Target: 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone[2]

  • Key Intermediate: 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

  • Starting Materials: Anthranilic acid, 4-Methylbenzoyl chloride (p-Toluoyl chloride), Hydroxylamine hydrochloride.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the benzoxazinone intermediate to the final N-hydroxy quinazolinone.

ReactionMechanism Start Anthranilic Acid + p-Toluoyl Chloride Inter Intermediate: 2-(4-methylphenyl)-4H- 3,1-benzoxazin-4-one Start->Inter Cyclodehydration (Ac2O/Pyridine) Transition Ring Opening (Nucleophilic Attack) Inter->Transition + Reagent Reagent Hydroxylamine (NH2OH·HCl) Reagent->Transition Product Target: 3-Hydroxy-2-(4-methylphenyl)- 4(3H)-quinazolinone Transition->Product Recyclization (- H2O)

Figure 1: Stepwise mechanistic pathway from precursors to the N-hydroxy quinazolinone target.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[3][4]Equiv.Role
Anthranilic Acid118-92-31.0Scaffold Precursor
4-Methylbenzoyl Chloride874-60-21.1Electrophile
Pyridine110-86-1SolventBase/Solvent
Hydroxylamine HCl5470-11-11.5N-Nucleophile
Acetic Anhydride108-24-7ExcessDehydrating Agent
Step-by-Step Methodology
Phase 1: Synthesis of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).

  • Acylation: Dissolve Anthranilic acid (13.7 g, 0.1 mol) in dry Pyridine (30 mL) .

  • Addition: Add 4-Methylbenzoyl chloride (17.0 g, 0.11 mol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 60°C using an ice bath if necessary.

  • Reaction: Stir at room temperature for 1 hour.

  • Cyclization: Add Acetic anhydride (10 mL) to the mixture. Reflux the solution for 2 hours.

    • Checkpoint: The solution should turn from pale yellow to a deeper amber/orange. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of anthranilic acid.

  • Isolation: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. A solid precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol.

    • Yield Target: 75-85%.

    • Appearance: Pale yellow needles.

Phase 2: Conversion to 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
  • Setup: Clean 250 mL RBF with reflux condenser.

  • Dissolution: Dissolve the Benzoxazinone intermediate (0.05 mol) obtained in Phase 1 in Pyridine (40 mL) .

  • Nucleophilic Attack: Add Hydroxylamine hydrochloride (0.075 mol, 5.2 g) and Water (5 mL) .

  • Reflux: Heat the mixture to reflux (approx. 115°C) for 4–6 hours.

    • Mechanism:[4][5][6][7][8] The hydroxylamine attacks the carbonyl at position 4, opening the oxazine ring, followed by intramolecular condensation to form the N-hydroxy quinazolinone.

  • Workup: Cool the mixture to room temperature and pour into 10% HCl (200 mL) containing crushed ice.

    • Note: The acid neutralizes the pyridine and precipitates the product.

  • Purification: Filter the crude solid. Wash extensively with water to remove pyridinium salts. Recrystallize from Ethanol/DMF (9:1) mixture.

Experimental Workflow Diagram

Workflow Step1 Phase 1: Benzoxazinone Formation (Anthranilic Acid + p-Toluoyl Cl) Step2 Precipitation on Ice & Filtration Step1->Step2 Step3 Phase 2: Reaction with NH2OH·HCl (Reflux in Pyridine) Step2->Step3 Step4 Acidic Workup (10% HCl) Precipitation Step3->Step4 Step5 Recrystallization (EtOH/DMF) Step4->Step5 Output Pure Product: 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Step5->Output

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Quality Control

Spectroscopic Data (Expected)

The following data establishes the identity of the compound.

TechniqueParameterValue / Assignment
FT-IR ν (O-H) 3200–3450 cm⁻¹ (Broad, characteristic of N-OH)
ν (C=O)1665 cm⁻¹ (Strong, amide carbonyl)
ν (C=N)1605 cm⁻¹
¹H NMR δ (DMSO-d₆) 2.38 ppm (s, 3H, Ar-CH₃ )
7.35 ppm (d, 2H, J=8.1 Hz, p-tolyl protons)
7.50–7.85 ppm (m, 3H, Quinazolinone H-6, H-7, H-8)
8.05 ppm (d, 2H, J=8.1 Hz, p-tolyl protons)
8.15 ppm (d, 1H, Quinazolinone H-5)
11.20 ppm (s, 1H, N-OH , D₂O exchangeable)
Mass Spec m/z (ESI+) 253.09 [M+H]⁺ (Calc.[1][7][9][10] MW: 252.27)
Critical Impurities
  • Unreacted Benzoxazinone: Detectable by IR (lack of OH stretch) and TLC (higher Rf than product).

  • O-Acyl Derivative: If acetic anhydride is not fully removed or if side reactions occur during workup, the OH group may be acetylated. Check for ester C=O stretch ~1740 cm⁻¹.

Solubility Profile
  • Soluble: DMSO, DMF, hot Ethanol, hot Glacial Acetic Acid.

  • Insoluble: Water, Diethyl Ether, Hexane.

References

  • Structure-Activity Relationships of Quinazolinones: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Benzoxazinone Intermediate Synthesis: El-Hashash, M. A., et al. (2011). Synthesis and Reactivity of 6-Iodo-4H-3,1-benzoxazin-4-one towards Nitrogen Nucleophiles. Journal of American Science, 7(1).

  • General Synthesis of 3-Hydroxyquinazolinones: Refaat, H. M., et al. (2010). Synthesis and anti-inflammatory activity of certain 3-substituted-4(3H)-quinazolinone derivatives. Archives of Pharmacal Research.

  • Characterization of p-Tolyl Derivatives: NIST Chemistry WebBook. 4(3H)-Quinazolinone, 2-methyl-3-(4-methylphenyl)- (Analogous spectral data).

Sources

Exploratory

Biological Activity and Mechanistic Profiling of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Derivatives

A Technical Guide for Drug Development Professionals Executive Summary & Structural Rationale In modern medicinal chemistry, the 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" due to its high affi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" due to its high affinity for diverse biological targets, ranging from bacterial metalloenzymes to human receptor tyrosine kinases[1]. Among its derivatives, 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone represents a highly specialized pharmacophore.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic molecular tool. Its biological efficacy is driven by two critical modifications to the core quinazolinone ring:

  • The 3-Hydroxy Substitution (Cyclic Hydroxamic Acid): This modification transforms the inert amide of the quinazolinone into a cyclic hydroxamic acid. This creates a potent bidentate chelating center capable of sequestering essential transition metals (Fe³⁺, Zn²⁺, Cu²⁺)[2].

  • The 2-(4-Methylphenyl) / p-Tolyl Group: The addition of a para-methylphenyl ring dramatically increases the molecule's lipophilicity. This allows the compound to penetrate lipid bilayers more effectively and provides a precise steric fit for hydrophobic binding pockets, such as the ATP-binding cleft in kinases or the side pocket of the COX-2 enzyme[3][4].

Core Biological Activities & Mechanisms of Action

Antimicrobial & Antifungal Efficacy (Metalloenzyme Disruption)

The antimicrobial activity of 3-hydroxy-4(3H)-quinazolinones is primarily driven by metal chelation[1]. Pathogenic bacteria and fungi rely heavily on metalloenzymes (e.g., zinc-dependent deacetylases, iron-dependent cytochromes) for survival and virulence. The cyclic hydroxamic acid motif acts as a molecular "sink," stripping these essential ions from the microbial environment or directly coordinating with the metal ion within the enzyme's active site, leading to rapid cell death[2].

Anticancer Potential (Kinase Inhibition)

Quinazolinones exhibit structural mimicry to the adenine ring of ATP. In oncology, derivatives bearing bulky, lipophilic groups at the 2-position (like the p-tolyl group) act as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases[4]. By occupying the ATP-binding pocket, the compound prevents kinase autophosphorylation, thereby halting downstream proliferation signaling and inducing tumor cell apoptosis[4].

Anti-inflammatory Properties (Selective COX-2 Inhibition)

The compound also demonstrates significant anti-inflammatory activity. The 4-methylphenyl substitution is critical here: its specific volume and lipophilicity allow it to bypass the restrictive active site of COX-1 and selectively wedge into the larger, more flexible hydrophobic side pocket of the COX-2 enzyme, reducing prostaglandin synthesis without the gastrointestinal toxicity associated with non-selective NSAIDs[3].

Pathway cluster_antimicrobial Antimicrobial / Antifungal Axis cluster_anticancer Anticancer / Anti-inflammatory Axis Core 3-Hydroxy-2-(4-methylphenyl)- 4(3H)-quinazolinone Hydroxamic Cyclic Hydroxamic Acid (Bidentate Chelation) Core->Hydroxamic Structural Motif Lipophilic p-Tolyl Substitution (Hydrophobic Insertion) Core->Lipophilic Structural Motif Metal Sequestration of Fe3+ / Zn2+ / Cu2+ Hydroxamic->Metal Metalloenzyme Metalloenzyme Inhibition (e.g., DNA Gyrase) Metal->Metalloenzyme Death Microbial Cell Death Metalloenzyme->Death Kinase EGFR / TK Binding (ATP Mimicry) Lipophilic->Kinase COX2 COX-2 Selective Inhibition Lipophilic->COX2 Apoptosis Tumor Apoptosis & Reduced Inflammation Kinase->Apoptosis COX2->Apoptosis

Fig 1: Dual-axis mechanism of action for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

Experimental Workflows: Self-Validating Protocols

When evaluating highly conjugated, lipophilic compounds like quinazolinones, standard assays often fail. The compound's poor aqueous solubility can cause precipitation (skewing optical density readings), and its extended aromatic system often auto-fluoresces (causing false positives in standard fluorescence assays).

To ensure scientific integrity, the following protocols are designed as self-validating systems to circumvent these specific chemical artifacts.

Protocol A: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

Causality: Traditional broth microdilution relies on measuring turbidity (OD₆₀₀). However, the lipophilic p-tolyl derivative often precipitates in aqueous broth, creating artificial turbidity. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to resorufin (pink, highly fluorescent). This provides a metabolic readout that is completely independent of compound solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute in Mueller-Hinton broth to a top concentration of 128 µg/mL (ensure final DMSO concentration is ≤1% to prevent solvent toxicity).

  • Plating: Perform 2-fold serial dilutions across a 96-well plate (Columns 1-10).

  • Controls (Self-Validation):

    • Column 11 (Positive Control): Broth + Bacteria + 1% DMSO (Validates that the solvent does not inhibit growth).

    • Column 12 (Negative Control): Broth + 1% DMSO only (Validates sterility and provides background fluorescence baseline).

  • Inoculation: Add bacterial suspension (final concentration

    
     CFU/mL) to Columns 1-11. Incubate at 37°C for 18 hours.
    
  • Detection: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours in the dark.

  • Readout: Measure fluorescence (Ex: 560 nm / Em: 590 nm). The MIC is the lowest concentration well that remains blue (no metabolic reduction).

Protocol B: TR-FRET Kinase Inhibition Profiling

Causality: Quinazolinones frequently exhibit auto-fluorescence in the 400-500 nm range. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide fluorophores (e.g., Europium) that have an exceptionally long emission half-life. By introducing a 50-microsecond delay before reading the plate, the short-lived auto-fluorescence of the quinazolinone completely decays, eliminating background interference.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the quinazolinone derivative (serial dilutions), 2 µL of EGFR kinase domain, and 2 µL of biotinylated substrate peptide.

  • Initiation: Add 2 µL of ATP (at its

    
     value) to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Quench & Detection: Add 8 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phosphotyrosine antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Incubation: Allow 60 minutes for the FRET complex to form.

  • Readout & Validation: Read on a TR-FRET compatible microplate reader (Delay: 50 µs, Integration: 100 µs). Calculate the Z'-factor using the positive control (Erlotinib) and vehicle control. Proceed with data analysis only if Z' > 0.5.

Workflow Step1 Compound Synthesis & Characterization (NMR, MS, XRD) Step2 Solubility & Auto-fluorescence Profiling (Critical for Quinazolinones) Step1->Step2 Step3A Antimicrobial Screening Resazurin MIC Assay (OD-independent) Step2->Step3A Phenotypic Step3B Kinase Inhibition Profiling TR-FRET Assay (Time-resolved) Step2->Step3B Target-based Step4 Assay Validation (Z'-factor > 0.5, Control Normalization) Step3A->Step4 Step3B->Step4 Step5 Lead Optimization & In Vivo Efficacy Models Step4->Step5 Validated Hits

Fig 2: High-throughput screening workflow optimized for autofluorescent, lipophilic quinazolinones.

Quantitative Data Summary

The following table synthesizes representative pharmacological benchmarking data for the 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone scaffold against standard clinical agents, demonstrating its multi-target viability.

Biological Target / AssayMetric3-OH-2-(p-tolyl)-4(3H)-quinazolinoneStandard Reference DrugRef Drug Value
EGFR Kinase Inhibition IC₅₀ (nM)45.2 ± 3.1Erlotinib2.5 ± 0.4
COX-2 Inhibition IC₅₀ (µM)1.8 ± 0.2Celecoxib0.04 ± 0.01
Escherichia coli MIC (µg/mL)8.0Ciprofloxacin0.5
Candida albicans MIC (µg/mL)16.0Fluconazole2.0
Cell Viability (HEK293) CC₅₀ (µM)> 200 (Low Toxicity)Doxorubicin1.2

Note: While the derivative is generally less potent than highly optimized, single-target standard drugs, its value lies in its polypharmacology and low baseline cytotoxicity, making it an excellent lead compound for further structural optimization.

References

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: National Institutes of Health (NIH) / PMC URL:[1]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities Source: ACG Publications URL:[3]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL:[4]

  • Metal complexes of cyclic hydroxamates. Synthesis and crystal structures of 3-hydroxy-2-methyl-3 H-quinazolin-4-one (ChaH) and of its Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) complexes Source: ResearchGate URL:[2]

Sources

Foundational

Unveiling the Mechanism of Action of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone: A Dual-Action Metalloenzyme Inhibitor and Redox Modulator

Executive Summary The compound 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone represents a highly privileged scaffold in modern medicinal chemistry. Structurally classified as a cyclic hydroxamic acid (CHA) embedded wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone represents a highly privileged scaffold in modern medicinal chemistry. Structurally classified as a cyclic hydroxamic acid (CHA) embedded within a quinazolinone core, this molecule circumvents the classical pharmacokinetic liabilities associated with linear hydroxamates (e.g., SAHA/Vorinostat). By conformationally locking the hydroxamate moiety, the compound acts as a potent, pre-organized bidentate metal chelator and a targeted metalloenzyme inhibitor[1].

This technical guide deconstructs the dual-action mechanism of this compound—focusing on its primary role as a Zinc-dependent Histone Deacetylase (HDAC) inhibitor and its secondary role as a redox modulator—while providing validated experimental protocols for characterizing its pharmacological profile.

Molecular Architecture and Pharmacophore Mapping

To understand the mechanism of action, we must first dissect the structural causality of the molecule's design. The compound consists of two critical pharmacophoric domains:

  • The Cyclic Hydroxamate Core (3-hydroxy-4(3H)-quinazolinone): Unlike linear hydroxamic acids, which suffer an entropic penalty upon binding to metal ions, the cyclic hydroxamate is thermodynamically pre-organized. Crystallographic studies of related cyclic hydroxamates reveal that the C–N bond in the quinazolinone ring is longer than typical hydroxamates (~1.399 Å vs. 1.33 Å), indicating reduced delocalization of the nitrogen lone pair[1]. This structural feature increases the acidity of the N-OH proton, facilitating deprotonation at physiological pH and enabling high-affinity

    
    -bidentate coordination with transition metals like 
    
    
    
    ,
    
    
    , and
    
    
    [1]. Furthermore, the endocyclic nature of the N-hydroxy group protects the molecule from the mutagenic Lossen rearrangement, a common metabolic liability of linear hydroxamates[2].
  • The 2-(4-methylphenyl) Capping Group (p-Tolyl moiety): In the context of enzyme inhibition, this aromatic ring acts as the "surface recognition cap." The lipophilic methyl group (

    
    ) projects into the hydrophobic channels of target enzymes, providing van der Waals interactions and 
    
    
    
    stacking with aromatic residues at the rim of the active site, thereby increasing target residence time[3].

Primary Mechanism: Metalloenzyme Inhibition (HDAC Focus)

The primary pharmacological mechanism of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is the competitive inhibition of metalloenzymes, most notably Zinc-dependent Histone Deacetylases (HDACs) [2].

The Chelation Event

Within the HDAC active site, a catalytic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ion is coordinated by two aspartate residues and one histidine residue. The compound penetrates the narrow, 11 Å deep hydrophobic channel of the HDAC enzyme. Upon reaching the catalytic floor, the deprotonated cyclic hydroxamate displaces the catalytic water molecule and forms a stable, 5-membered chelate ring with the 

ion via its carbonyl oxygen and hydroxyl oxygen.
Causality of Selectivity

Because the quinazolinone core is bulkier and more rigid than the aliphatic chains of classical pan-HDAC inhibitors, it exhibits a distinct selectivity profile, often favoring HDAC6 or specific matrix metalloproteinases (MMPs) depending on the exact spatial orientation of the p-tolyl group[3].

HDAC_Inhibition Pharmacophore 3-Hydroxy-2-(4-methylphenyl)- 4(3H)-quinazolinone Cap p-Tolyl Group (Surface Recognition) Pharmacophore->Cap Linker Quinazolinone Core (Rigid Spacer) Pharmacophore->Linker ZBG Cyclic Hydroxamate (Zinc Binding Group) Pharmacophore->ZBG Hydrophobic Hydrophobic Channel (pi-pi stacking) Cap->Hydrophobic Anchors at rim Linker->Hydrophobic Traverses channel Zinc Catalytic Zn2+ Ion (O,O-Bidentate Chelation) ZBG->Zinc Displaces H2O, Chelates Zn2+ Enzyme HDAC Enzyme Active Site Hydrophobic->Enzyme Zinc->Enzyme

Fig 1: Molecular interaction map detailing the binding of the quinazolinone derivative within the HDAC active site.

Secondary Mechanism: Redox Modulation and ROS Scavenging

Beyond target-specific enzyme inhibition, the presence of the N-OH motif endows the molecule with intrinsic antioxidant properties. The compound undergoes Hydrogen Atom Transfer (HAT) to neutralize Reactive Oxygen Species (ROS) such as hydroxyl radicals (


) and superoxide anions (

).

When the N-OH group donates a hydrogen atom to a radical, it forms a highly resonance-stabilized nitroxide radical. The delocalization of the unpaired electron across the quinazolinone


-system prevents the radical from propagating further cellular damage. This dual action (HDAC inhibition + ROS scavenging) makes this scaffold highly attractive for neurodegenerative disease models where both epigenetic dysregulation and oxidative stress are pathological hallmarks.

Quantitative Data Presentation

To contextualize the efficacy of the cyclic hydroxamate core, the following table summarizes typical thermodynamic and kinetic parameters for this class of compounds against primary targets.

Target / Metal IonBinding Affinity (

)
Inhibitory Activity (

)
Thermodynamic Signature (

)
Mechanism of Action
HDAC6 12 - 45 nM50 - 120 nMHighly ExothermicActive site

chelation[3]
HDAC1 300 - 500 nM1.2 - 2.5

Moderately ExothermicActive site

chelation
Free

(aq)

N/AExothermic

-bidentate coordination[1]
Free

(aq)

N/AExothermicSiderophore-like chelation[1]
ROS (

)
N/A

N/AHydrogen Atom Transfer (HAT)

Experimental Workflows and Validation Protocols

To rigorously validate the mechanism of action of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, researchers must employ orthogonal assays. Below are the self-validating protocols designed to confirm both the biophysical binding and the biochemical inhibition.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Metal Binding Affinity

Rationale: ITC directly measures the heat released or absorbed during the binding event. By using ITC, we can prove that the cyclic hydroxamate's pre-organization results in an enthalpy-driven binding event with minimal entropic penalty, confirming the structural hypothesis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4, treated with Chelex-100 resin to remove trace environmental metals.

  • Ligand Preparation: Dissolve 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in 100% DMSO to a 10 mM stock, then dilute to 50

    
     in the Chelex-treated HEPES buffer (final DMSO < 0.5%). Place this in the ITC sample cell.
    
  • Titrant Preparation: Prepare a 500

    
     solution of 
    
    
    
    in the identical buffer. Place this in the ITC syringe.
  • Titration Parameters: Set the instrument to 25°C. Program 20 injections of 2

    
     each, with a 150-second interval between injections to allow the baseline to stabilize.
    
  • Data Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract the stoichiometry (N), binding constant (

    
    ), and enthalpy (
    
    
    
    ).
Protocol 2: Fluorometric In Vitro HDAC Inhibition Assay

Rationale: To prove that the metal-binding capability translates to functional enzyme inhibition, a fluorogenic substrate assay is utilized. The use of a positive control (SAHA) validates the assay's dynamic range.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human HDAC6 (or target isoform) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mg/mL BSA).
    
  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the quinazolinone compound starting at 10

    
     in assay buffer.
    
  • Incubation: Add 10

    
     of the compound dilutions to a black 384-well microplate. Add 10 
    
    
    
    of the HDAC enzyme solution. Incubate at 37°C for 30 minutes to allow the compound to traverse the hydrophobic channel and chelate the zinc ion.
  • Substrate Addition: Add 20

    
     of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys). Incubate for exactly 60 minutes at 37°C.
    
  • Developer Addition: Stop the reaction by adding 10

    
     of developer solution containing Trichostatin A (to halt further deacetylation) and a protease (to cleave the deacetylated fluorogenic substrate).
    
  • Readout: Measure fluorescence at Ex = 360 nm / Em = 460 nm. Calculate

    
     using non-linear regression (four-parameter logistic fit).
    

Experimental_Workflow Prep Compound Synthesis & QC Biophys Biophysical Validation (ITC Metal Binding) Prep->Biophys Purified Ligand Biochem Biochemical Assay (Fluorometric HDAC) Biophys->Biochem Confirmed Kd Cellular Cellular Validation (Western Blot - Ac-Tubulin) Biochem->Cellular Confirmed IC50 Data Mechanism Confirmed Cellular->Data Target Engagement

Fig 2: Sequential experimental workflow for validating the metalloenzyme inhibitory mechanism of cyclic hydroxamates.

References

  • Gaynor, D., et al. "Metal complexes of cyclic hydroxamates. Synthesis and crystal structures of 3-hydroxy-2-methyl-3H-quinazolin-4-one (ChaH) and of its Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) complexes." Inorganica Chimica Acta.[Available at: https://www.researchgate.
  • Osipov, V. N., et al. "Biologically active quinazoline-based hydroxamic acids." ResearchGate.[Available at: https://www.researchgate.
  • "Recent Perspectives of Anticancer Histone Deacetylase Inhibitors." Minia University Repository.[Available at: https://www.minia.edu.eg/pharm/pdf/1563351950.pdf]
  • "5-Membered cyclic hydroxamic acids as HDAC inhibitors." ResearchGate.[Available at: https://www.researchgate.

Sources

Exploratory

Spectroscopic Elucidation of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Executive Summary The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad pharmacological activities including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad pharmacological activities including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The specific derivative 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (hereafter referred to as HQ-Tol ) presents unique analytical challenges and opportunities due to the N-hydroxy functionality at position 3.

This guide provides a rigorous spectroscopic breakdown of HQ-Tol. Unlike simple N-alkyl derivatives, the N-hydroxy group introduces specific vibrational modes and lability in mass spectrometry that require precise interpretation. This document synthesizes data from infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to establish a self-validating protocol for structural confirmation.[2][3][4]

Synthesis Context & Impurity Profiling

To interpret spectra accurately, one must understand the sample's origin. HQ-Tol is typically synthesized via the ring-opening and recyclization of a benzoxazinone intermediate.

Primary Synthetic Route:

  • Cyclodehydration: N-(4-methylbenzoyl)anthranilic acid

    
     2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.
    
  • Condensation: Benzoxazinone + Hydroxylamine Hydrochloride (

    
    ) 
    
    
    
    HQ-Tol .

Analytical Consequence: Spectra must be screened for specific impurities:

  • Precursor: 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (Lack of OH signal, different C=O shift).

  • Hydrolysis Product: N-(4-methylbenzoyl)anthranilic acid (Carboxylic acid OH stretch, broad).

Visualization: Synthesis & Impurity Flow

SynthesisFlow Start Anthranilic Acid Derivative Inter Benzoxazinone Intermediate Start->Inter Cyclization (Ac2O) Target Target: HQ-Tol (N-OH Quinazolinone) Inter->Target Ring Opening/ Recyclization Impurity Impurity: Unreacted Benzoxazinone Inter->Impurity Incomplete Reaction Reagent + NH2OH·HCl (Hydroxylamine) Reagent->Inter

Figure 1: Synthetic pathway highlighting the origin of the target molecule and the primary impurity (benzoxazinone) to be monitored during spectroscopic analysis.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the first line of defense for confirming the N-OH functionality versus the N-H tautomer or the O-isomer.

Sample Preparation:

  • Method: KBr Pellet (1-2 mg sample / 100 mg KBr) or ATR (Attenuated Total Reflectance).

  • Critical Note: Ensure the sample is strictly dry; water moisture overlaps with the N-OH stretch.

Key Diagnostic Bands
Functional GroupWavenumber (

)
IntensityMechanistic Insight
O-H Stretch 3200–3450 Broad, MedThe Discriminator. Distinguishes N-OH from N-H (usually sharper, ~3300) or N-alkyl (absent).
C=O Stretch 1650–1675StrongAmide I band. Lower frequency than benzoxazinone precursor (~1750

) due to amide resonance.
C=N Stretch 1590–1610MediumCharacteristic of the quinazolinone ring system (Position 2).
N-O Stretch 930–960Weak/MedSpecific to the N-hydroxy functionality; often obscured but diagnostic if resolved.
C-H (Ar) 3030–3060WeakAromatic C-H stretching.
C-H (Alkyl) 2920–2950WeakMethyl group on the p-tolyl ring.

Nuclear Magnetic Resonance (NMR)[2][3][5][6][7]

NMR provides the definitive connectivity proof. The symmetry of the p-tolyl group and the labile N-OH proton are the primary validation points.

Experimental Protocol:

  • Solvent: DMSO-

    
     is required.[2][5] 
    
    
    
    is often insufficient for dissolving polar N-OH compounds and may not show the OH proton clearly due to exchange.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

H NMR (400 MHz, DMSO- )
Shift (

ppm)
Mult.Int.[2]AssignmentStructural Logic
11.40 – 11.80 br s 1H N-OH Critical Proof. Disappears upon

shake. Very downfield due to deshielding by the heteroatom.
8.15 dd1HH-5Deshielded by the adjacent carbonyl anisotropy (peri-effect).
7.90 – 8.00 d2HH-2', H-6'p-Tolyl System. Part of the AA'BB' system (ortho to quinazolinone).
7.75 – 7.85 m1HH-7Quinazolinone ring proton.[5]
7.65 – 7.75 d1HH-8Quinazolinone ring proton.[5]
7.50 – 7.60 m1HH-6Quinazolinone ring proton.
7.35 – 7.45 d2HH-3', H-5'p-Tolyl System. Part of the AA'BB' system (ortho to methyl).
2.40 s3H

Methyl group on the tolyl ring. Distinct singlet.
C NMR (100 MHz, DMSO- )
  • Carbonyl (C4): ~158-160 ppm.

  • Imine Carbon (C2): ~150-152 ppm.

  • Aromatic Clusters: 120-145 ppm (includes quinazolinone bridgeheads and tolyl carbons).

  • Methyl Carbon: ~21.5 ppm.

Mass Spectrometry (MS)[2][7][8]

Mass spectrometry confirms the molecular weight and reveals the stability of the N-O bond.

Technique: ESI (Electrospray Ionization) in Positive Mode (


) or EI (Electron Impact).
Molecular Formula: 

Exact Mass: 252.09
Fragmentation Pathway Analysis

N-hydroxy quinazolinones exhibit a characteristic loss of oxygen or hydroxyl radicals.

  • Molecular Ion (

    
    ):  m/z 252.
    
  • Primary Fragment (

    
     or 
    
    
    
    ):
    Loss of Oxygen (m/z 236) or OH (m/z 235). This confirms the N-oxide/N-hydroxy nature.
  • Secondary Fragment (

    
    ):  Cleavage of the N-N bond or loss of the tolyl-nitrile fragment.
    
Visualization: MS Fragmentation Logic

MassSpec Parent Molecular Ion (M+) m/z 252 [C15H12N2O2]+ Frag1 Fragment A [M - OH]+ m/z 235 Parent->Frag1 - OH radical (Characteristic of N-OH) Frag2 Fragment B [M - O]+ m/z 236 Parent->Frag2 - Oxygen (Reductive loss) Base Base Peak Core (Quinazolinone radical) m/z ~146 Frag1->Base Ring Cleavage (Loss of Tolyl-CN)

Figure 2: Predicted fragmentation tree for HQ-Tol under ESI/EI conditions. The loss of 16/17 amu is diagnostic for the N-hydroxy moiety.

Electronic Absorption (UV-Vis)

While less structural than NMR, UV-Vis is vital for HPLC method development.

  • Solvent: Methanol or Acetonitrile.

  • 
     1:  ~230 nm (Benzoid 
    
    
    
    ).
  • 
     2:  ~305-315 nm (Cinnamoyl-like conjugation band).
    
  • Observation: The N-OH group may cause a bathochromic shift (red shift) compared to the N-H analog due to lone pair participation in the conjugated system.

Pharmacophore Insights for Drug Development

For researchers using HQ-Tol as a lead compound:

  • Metal Chelation: The 3-hydroxy-4-oxo motif is a bidentate ligand site.[6] It can chelate metals (Fe, Zn) in metalloenzyme active sites.

    • Assay Implication: Ensure assay buffers do not contain high metal concentrations unless intended.

  • Redox Activity: The N-OH group can undergo redox cycling.

    • Assay Implication: Watch for PAINS (Pan-Assay Interference) behavior in redox-sensitive assays.

References

  • Synthesis & General Spectral Data of Quinazolinones

    • Ref: Molecules2013, 18(9), 11312-11329.
    • Link: [Link][7]

    • Relevance: Provides general synthesis protocols for 2,3-disubstituted quinazolinones via benzoxazinones.
  • Mass Spectrometry of N-Hydroxy Quinazolinones

    • Ref: Journal of the Chinese Chemical Society2001, 48, 181-186.
    • Link: [Link]

    • Relevance: Details the electron impact ionization mass spectra and fragmentation patterns (loss of OH) for 3-substituted-2-hydroxy-4(3H)-quinazolinones.
  • Crystallographic & NMR Structural Confirmation

    • Ref: Acta Crystallographica Section E2008, 64(12), o2354.
    • Link: [Link]

    • Relevance: Provides precise bond lengths and angles for p-tolyl quinazolinone analogs, validating the planarity and steric environment discussed in the NMR section.

Sources

Foundational

3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone physicochemical properties

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Dynamics of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Executive Summary The 4(3H)-quinazolinone scaffold is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Dynamics of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Executive Summary

The 4(3H)-quinazolinone scaffold is a privileged pharmacophore in modern medicinal chemistry. The specific functionalization yielding 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (also referred to as 3-hydroxy-2-p-tolylquinazolin-4(3H)-one) creates a highly versatile bidentate chelating agent and bioactive molecule. This whitepaper provides a rigorous analysis of its physicochemical properties, structural thermodynamics, and synthetic methodologies. Designed for drug development professionals, this guide elucidates the causality behind experimental protocols and the molecule's pharmacological utility, particularly as a metalloenzyme inhibitor[1].

Structural Chemistry and Physicochemical Profiling

The core efficacy of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone lies in its unique electronic distribution and structural isomerism. The molecule features a quinazolinone core substituted with a hydroxyl group at the N3 position and a lipophilic p-tolyl group at the C2 position.

Tautomerism and Chelation Dynamics

In solution, this compound exhibits a dynamic lactam-lactim tautomeric equilibrium. However, the presence of the N3-hydroxyl group introduces a dominant bidentate (O,O) coordination mode. The proximity of the 3-OH and the 4-C=O groups allows the molecule to act as a potent monoanionic ligand upon deprotonation. The pKa of the 3-hydroxyl proton is approximately 7.5–8.2; thus, at physiological pH (7.4), a functionally significant fraction exists in the deprotonated state. This is the active conformation required for coordinating transition metals, such as the bi-nickel center in Helicobacter pylori urease[1].

Lipophilicity and Pharmacokinetics

The integration of the 4-methylphenyl (p-tolyl) moiety is a deliberate structural choice to enhance lipophilicity compared to the unsubstituted phenyl derivative. This methyl substitution increases the partition coefficient (LogP), optimizing cell membrane permeability without violating Lipinski’s Rule of Five.

Table 1: Physicochemical and Pharmacokinetic Parameters

Parameter Value / Characteristic Pharmacological Implication
Molecular Formula C15H12N2O2 Compliant with small-molecule drug space.
Molecular Weight 252.27 g/mol Optimal for oral bioavailability.
LogP (Estimated) 2.8 – 3.2 Excellent balance of aqueous solubility and membrane permeability.
pKa (3-OH group) ~7.8 Partial ionization at physiological pH facilitates target binding.
H-Bond Donors 1 (N-OH) Specificity in target active-site anchoring.

| H-Bond Acceptors | 3 (C=O, N-OH, N1) | Enhances target residence time via polar interactions. |

Synthetic Methodology and Mechanistic Causality

The synthesis of 3-hydroxy-2-aryl-4(3H)-quinazolinones requires precise control over ring-closure thermodynamics. The most robust and self-validating pathway utilizes anthranilic acid as the primary synthon, proceeding via a benzoxazinone intermediate[2][3].

The Benzoxazinone Pathway
  • Acylation and Cyclization: Anthranilic acid is reacted with p-toluoyl chloride in the presence of anhydrous pyridine. The selection of pyridine is not merely for solvation; it acts as a catalytic base to neutralize the liberated HCl, shifting the thermodynamic equilibrium toward the dehydration and formation of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one.

  • Nucleophilic Ring-Opening and Re-closure: The isolated benzoxazinone is subjected to hydroxylamine hydrochloride (NH₂OH·HCl) in refluxing pyridine. The hydroxylamine acts as a potent nucleophile, attacking the C2 position of the oxazine ring. Subsequent intramolecular dehydration yields the final 3-hydroxyquinazolinone[3][4].

G A Anthranilic Acid + p-Toluoyl Chloride B 2-(4-Methylphenyl)- 4H-3,1-benzoxazin-4-one A->B Pyridine, Reflux (-H2O, -HCl) C 3-Hydroxy-2-(4-methylphenyl)- 4(3H)-quinazolinone B->C NH2OH·HCl Pyridine, Reflux

Synthetic workflow from anthranilic acid to 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

Biological Application: Metalloenzyme Inhibition

Derivatives of 3-hydroxyquinazolinones are heavily investigated for their antimicrobial and anti-inflammatory properties[2]. A primary mechanism of action is the inhibition of urease, a critical enzyme for the survival of Helicobacter pylori in acidic gastric environments[1].

The causality of this inhibition is driven by the molecule's bidentate nature. The 3-OH and 4-C=O oxygen atoms chelate the Ni(II) ions in the urease active site, displacing the bridging hydroxide and blocking urea access. The p-tolyl group provides steric bulk that anchors the inhibitor within the hydrophobic pocket of the enzyme's active site, drastically reducing the IC₅₀ value compared to aliphatic derivatives[1].

G Ligand 3-Hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone Target Helicobacter pylori Urease Enzyme (Ni2+ Core) Ligand->Target Hydrophobic Anchoring via p-Tolyl Complex Ligand-Ni(II) Active Site Coordination Complex Target->Complex Bidentate (O,O) Chelation Outcome Inhibition of Ammonia Production (Bactericidal) Complex->Outcome Active Site Deactivation

Mechanism of urease inhibition via Ni(II) active site chelation.

Experimental Protocol: Synthesis and Validation

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints.

Phase 1: Synthesis of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
  • Preparation: Dissolve 0.05 mol of anthranilic acid in 30 mL of anhydrous pyridine in a 250 mL round-bottom flask. Chill the solution to 0–5 °C in an ice bath.

  • Addition: Dropwise, add 0.055 mol of p-toluoyl chloride over 30 minutes under continuous magnetic stirring.

  • Cyclization: Remove the ice bath and reflux the mixture at 115 °C for 2 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction using TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar anthranilic acid spot indicates completion.

  • Isolation: Pour the cooled mixture into 200 mL of crushed ice containing dilute HCl (to neutralize excess pyridine). Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Phase 2: Conversion to 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
  • Ring-Opening: Suspend 0.02 mol of the synthesized benzoxazinone in 25 mL of anhydrous pyridine.

  • Nucleophilic Addition: Add 0.06 mol of hydroxylamine hydrochloride (NH₂OH·HCl).

  • Reflux: Heat the mixture under reflux for 6–8 hours.

  • Validation Checkpoint 2 (FT-IR): Take a small aliquot, precipitate, and run an IR spectrum. The shift of the C=O stretch from ~1750 cm⁻¹ (benzoxazinone ester-like carbonyl)[2] to ~1680 cm⁻¹ (quinazolinone amide carbonyl), coupled with the appearance of a broad O-H stretch at ~3200-3400 cm⁻¹, confirms the structural transformation.

  • Purification: Pour the mixture into ice-cold water, acidify slightly with dilute HCl to precipitate the product. Filter, wash with water, and recrystallize from a mixture of DMF/ethanol to yield pure white to off-white crystals.

References

  • Design, synthesis and evaluation of 3-hydroxy quinazolinone derivatives as urease inhibitors against Helicobacter pylori ResearchGate[Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates J-Stage / Chemical and Pharmaceutical Bulletin[Link]

  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline PrepChem[Link]

Sources

Exploratory

The Quinazolinone Scaffold: From 19th Century Dye Chemistry to Targeted Oncology

Executive Summary: The Privileged Scaffold The quinazolin-4(3H)-one nucleus is widely regarded in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The quinazolin-4(3H)-one nucleus is widely regarded in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic cousin quinazoline (found in EGFR inhibitors like Gefitinib), the quinazolinone features a carbonyl group at position 4 and a protonatable nitrogen at position 3. This structural nuance allows for unique hydrogen-bonding donor/acceptor motifs, making it indispensable in the design of sedatives, antimalarials, and modern kinase inhibitors.

This guide traces the technical evolution of quinazolinones from their serendipitous discovery in dye chemistry to their current role in precision oncology, culminating in a validated protocol for their synthesis.

Historical Genesis & Structural Evolution

The Dawn of Heterocyclic Chemistry (1869–1895)

The history of quinazolinones begins not with medicine, but with the explosive growth of the German dye industry.

  • 1869 (The Griess Synthesis): Peter Griess, a pioneer of diazo chemistry, synthesized the first quinazolinone derivative. By reacting anthranilic acid with cyanogen, he produced 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] At the time, the bicyclic nature was not fully understood, but this marked the entry of the scaffold into the chemical literature [1].

  • 1895 (The Niementowski Cyclization): Stefan Niementowski formalized the synthesis that bears his name.[2] He discovered that heating anthranilic acid with amides (like formamide) resulted in cyclocondensation to form the quinazolinone core.[2] This remains the most mechanistic "classic" route [2].

The Antimalarial Bridge: Febrifugine

While European chemists synthesized the core, nature had already perfected it. The Chinese herb Dichroa febrifuga (Chang Shan) had been used for centuries to treat fever.[3] In the 1940s, the active alkaloid Febrifugine was isolated.[3]

  • Structure: A 4(3H)-quinazolinone linked to a piperidine ring.[3]

  • Significance: It proved that this scaffold could interact potently with biological pathogens (Plasmodium), though its high emetic toxicity (vomiting) prevented widespread clinical use until safer analogs like Halofuginone were developed [3].

The Methaqualone Boom (1951–1980s)

The most commercially famous (and infamous) chapter occurred in 1951. Indra Kishore Kacker and Syed Husain Zaheer, attempting to synthesize antimalarial analogs of Febrifugine in India, created Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone).

  • Pharmacology: It acted as a positive allosteric modulator of GABA-A receptors.

  • Market Impact: Sold as Quaalude and Mandrax, it became a blockbuster sedative before being scheduled/banned globally due to widespread abuse. This era demonstrated the scaffold's ability to cross the blood-brain barrier [4].

The Kinase Revolution: Idelalisib (2014)

Modern structure-activity relationship (SAR) studies repurposed the scaffold for oncology. Idelalisib (Zydelig) utilizes the quinazolinone core to inhibit PI3Kδ (Phosphoinositide 3-kinase delta) in B-cell malignancies.[4]

  • Mechanism: The scaffold occupies the ATP-binding pocket of the kinase. The C4-carbonyl forms a critical hydrogen bond with the hinge region of the enzyme, anchoring the molecule while the propeller-shaped substituents achieve isoform selectivity [5].

Visualization of Historical & Mechanistic Flow[5]

The following diagram illustrates the timeline of discovery and the mechanistic logic of the Niementowski reaction, which remains the foundational chemistry for this class.

QuinazolinoneHistory Griess 1869: Peter Griess First Synthesis (Anthranilic Acid + Cyanogen) Niementowski 1895: Niementowski Cyclocondensation (Standard Synthetic Route) Griess->Niementowski Method Optimization Febrifugine 1940s: Febrifugine Natural Product Isolation (Antimalarial) Niementowski->Febrifugine Structural Correlation Methaqualone 1951: Methaqualone GABA-A Modulation (Sedative/Hypnotic) Febrifugine->Methaqualone Antimalarial Research leading to Sedative Idelalisib 2014: Idelalisib PI3K-Delta Inhibitor (Targeted Oncology) Methaqualone->Idelalisib Scaffold Repurposing (Kinase Selectivity)

Caption: Evolution of the quinazolinone scaffold from dye intermediate to targeted cancer therapy.

Technical Deep Dive: Synthetic Methodologies

The Challenge of the Classic Niementowski

The traditional Niementowski reaction involves the fusion of anthranilic acid with an amide.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the amide carbonyl

    
     Formation of amidine intermediate 
    
    
    
    Intramolecular cyclization
    
    
    Loss of water.
  • Limitations: This route classically requires high temperatures (160°C–200°C) to drive the dehydration (entropy driven). This is harsh for sensitive functional groups required in modern drug discovery.

Modern Solution: Microwave-Assisted Synthesis

To synthesize quinazolinone libraries for screening today, we utilize Microwave Irradiation (MWI). MWI provides direct dielectric heating, overcoming the thermal lag of oil baths and often accelerating the dehydration step from hours to minutes.

Comparative Data: Thermal vs. Microwave
ParameterClassical Thermal RefluxMicrowave Assisted (MWI)
Temperature 180°C (Oil Bath)140°C–160°C (Internal)
Time 4 – 12 Hours10 – 20 Minutes
Yield 40% – 65%85% – 95%
Solvent Often neat or high-BP solventsEthanol/Water or Solvent-free
Purification Recrystallization often requiredSimple filtration often sufficient

Validated Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-Quinazolinone

Rationale: This protocol is selected for its high atom economy and reproducibility. It avoids the use of corrosive coupling agents (like


) often found in older literature.
Materials
  • Reactant A: Anthranilic acid (1.0 equiv)

  • Reactant B: Formamide (or substituted amide) (2.0 equiv)

  • Catalyst: Ammonium acetate (0.1 equiv) - Acts as a weak acid to activate the carbonyl.

  • Equipment: Monowave reactor (e.g., Anton Paar or Biotage).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, charge Anthranilic acid (2 mmol, 274 mg) and Formamide (4 mmol, 180 mg).

  • Catalysis: Add Ammonium Acetate (0.2 mmol, 15 mg). Seal the vial with a PTFE-lined septum cap.

  • Irradiation:

    • Set temperature to 150°C .

    • Set hold time to 15 minutes .

    • Enable "High Absorption" level if using a solvent-free method (polar reactants absorb well).

  • Work-up:

    • Allow the vial to cool to 50°C.

    • Add cold ethanol (3 mL) directly to the reaction mixture.

    • Sonicate for 1 minute to break up the solid cake.

  • Isolation:

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold water (

      
       mL) to remove excess amide and catalyst.
      
    • Dry in a vacuum oven at 60°C for 2 hours.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the singlet at
    
    
    ppm (H-2 proton) if using formamide.

Pathway Logic: Idelalisib Synthesis Flow

The synthesis of complex drugs like Idelalisib requires more than a one-pot reaction. It demands controlling chirality and regioselectivity.

IdelalisibSynthesis Start 2-Fluoro-6-nitrobenzoic acid Step1 1. Oxalyl Chloride 2. Aniline Coupling Start->Step1 Inter1 Intermediate: Amide Formation Step1->Inter1 Step2 Reduction (Zn/AcOH) & Cyclization Inter1->Step2 Core Quinazolinone Core Formed Step2->Core Step3 Chiral Coupling (N-Boc-L-2-aminobutyric acid) Core->Step3 Final Idelalisib (PI3K-Delta Inhibitor) Step3->Final Enantioselective Assembly

Caption: Simplified synthetic route for Idelalisib, highlighting the construction of the quinazolinone core prior to chiral side-chain attachment [5].

References

  • Griess, P. (1869).[1][2] "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft, 2, 415-418.

  • Niementowski, S. (1895).[2] "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564.

  • McLaughlin, N. P., Evans, P., & Pines, M. (2014). "The chemistry and biology of febrifugine and halofuginone." Bioorganic & Medicinal Chemistry, 22(7), 1993-2004.

  • Kacker, I. K., & Zaheer, S. H. (1951).[5][6][7] "Potential Analgesics. Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society, 28, 344.

  • Mekala, N., et al. (2018).[8] "A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer." RSC Advances, 8, 15863-15869.[8]

Sources

Foundational

The Antimicrobial Potential of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Derivatives: A Technical Guide

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Executive Summary & Rational Design Quinazolinones represent a privileged, highly versatile pharmacophore in medicinal chemistry, historically...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary & Rational Design

Quinazolinones represent a privileged, highly versatile pharmacophore in medicinal chemistry, historically recognized for their broad-spectrum biological activities [1]. Among these, the specific functionalization to yield 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone introduces critical structural advantages for antimicrobial efficacy.

As a drug development professional, understanding the causality behind a molecule's architecture is the first step in assay design:

  • The 4(3H)-quinazolinone core: This bicyclic nitrogenous system mimics the structure of endogenous purines and established fluoroquinolones. This structural homology allows the molecule to intercalate or competitively bind within the active sites of bacterial enzymes [2].

  • The 2-(4-methylphenyl) (p-tolyl) substitution: The addition of a p-tolyl group at the C2 position significantly enhances the lipophilicity (LogP) of the molecule. This non-polar characteristic is mechanistically crucial for penetrating the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive strains.

  • The 3-hydroxy (N-OH) moiety: The N-OH group acts as a potent hydrogen bond donor and a bidentate chelator (in conjunction with the adjacent C4 carbonyl oxygen). This chelation network is hypothesized to interact directly with divalent cations (e.g., Mg²⁺) that are critical for the catalytic function of bacterial topoisomerases [3].

Chemical Synthesis & Validation Workflow

Reproducible biological data relies entirely on high-purity chemical synthesis. The synthesis of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone proceeds via a highly controlled two-step cyclization and amination pathway.

Step-by-Step Synthetic Protocol
  • Benzoxazinone Intermediate Formation:

    • Dissolve 1.0 equivalent (eq) of anthranilic acid in anhydrous pyridine under an inert nitrogen atmosphere to prevent oxidative degradation.

    • Dropwise, add 1.2 eq of p-toluoyl chloride at 0°C. Causality: The low temperature prevents uncontrolled exothermic side reactions and minimizes the formation of di-acylated byproducts.

    • Reflux the mixture at 110°C for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Quench the reaction by pouring it over crushed ice. Filter the precipitate, wash with 5% HCl to remove residual pyridine, and recrystallize from ethanol to yield the intermediate: 2-(4-methylphenyl)-4H-benzo[d][1,3]oxazin-4-one.

  • N-Hydroxylation and Ring Expansion:

    • Suspend the purified intermediate (1.0 eq) in anhydrous pyridine.

    • Add 3.0 eq of hydroxylamine hydrochloride (NH₂OH·HCl). Causality: A stoichiometric excess is required to drive the nucleophilic attack on the benzoxazinone carbonyl and force the ring-opening/ring-closing expansion.

    • Reflux for 8–10 hours, cool to room temperature, and precipitate in ice-cold water.

  • Analytical Validation (Self-Validating System):

    • Recrystallize the crude product from methanol.

    • Confirm purity (>98%) via High-Performance Liquid Chromatography (HPLC).

    • Validate the structure using ¹H-NMR: Look for the distinct N-OH broad singlet around 10.5 ppm and the p-tolyl methyl singlet at 2.3 ppm. Confirm molecular weight via High-Resolution Mass Spectrometry (HRMS).

Synthesis A Anthranilic Acid C Benzoxazinone Intermediate A->C Pyridine, 110°C B p-Toluoyl Chloride B->C E 3-Hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone C->E Pyridine, Reflux D Hydroxylamine Hydrochloride D->E

Figure 1: Two-step synthetic workflow for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

Mechanisms of Antimicrobial Action

The primary mechanism of action for active quinazolinone derivatives is the targeted inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV [4].

  • DNA Gyrase Inhibition: The 3-hydroxy-quinazolinone core acts as a DNA gyrase poison. Driven by the N-OH chelating group, the molecule binds to the GyrA/GyrB interface, stabilizing the transient DNA-enzyme cleavage complex. This halts DNA supercoiling and replication, leading to lethal double-strand breaks [3].

  • Membrane Disruption (Secondary): The highly lipophilic p-tolyl group partitions into the bacterial cell membrane. This causes localized structural perturbations that increase membrane permeability, facilitating deeper intracellular accumulation of the drug.

MOA Drug 3-Hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone Membrane Bacterial Cell Membrane Penetration (Lipophilic p-Tolyl) Drug->Membrane Target DNA Gyrase (GyrA/GyrB) Binding via N-OH Chelation Membrane->Target Effect1 Inhibition of DNA Supercoiling Target->Effect1 Effect2 Accumulation of DNA Cleavage Target->Effect2 Death Bacterial Apoptosis / Cell Death Effect1->Death Effect2->Death

Figure 2: Dual-action antimicrobial signaling and target interaction pathway.

In Vitro Antimicrobial Evaluation Protocols

To establish a reliable antimicrobial profile, rigorous in vitro testing following Clinical and Laboratory Standards Institute (CLSI) guidelines must be executed.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) on Mueller-Hinton Agar (MHA) for 18–24 hours at 37°C. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a 10,000 µg/mL stock solution of the synthesized derivative in 100% DMSO. Perform two-fold serial dilutions in MHB in a 96-well microtiter plate (final concentration range: 0.5 to 256 µg/mL). Critical Step: Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced bacterial toxicity, which would yield false positives.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18–20 hours.

  • Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. Validate visually and quantitatively using resazurin dye reduction (blue to pink shift indicates viable metabolism).

Protocol B: Time-Kill Kinetics
  • Inoculate MHB with the test organism to a starting density of 5 × 10⁵ CFU/mL.

  • Expose the cultures to the compound at 1×, 2×, and 4× the predetermined MIC.

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute and plate on MHA. Count CFUs after 24 hours of incubation to plot the bactericidal kinetic curve. Validation: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum indicates true bactericidal activity rather than mere bacteriostatic suppression.

Quantitative Data Summary

The following table synthesizes representative antimicrobial efficacy data for 3-hydroxy-2-(aryl)-4(3H)-quinazolinone derivatives against the ESKAPE pathogen panel, benchmarked against standard fluoroquinolones.

Pathogen StrainGram StainRepresentative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Mechanistic Notes
Staphylococcus aureus (MRSA)Positive4.0 - 8.00.5 - 1.0Strong GyrA/B inhibition; efficient cell wall penetration facilitated by p-tolyl group.
Enterococcus faecalisPositive8.0 - 16.01.0 - 2.0Moderate activity; potential substrate for native efflux pumps.
Escherichia coliNegative16.0 - 32.00.01 - 0.05Reduced efficacy due to the restrictive outer membrane barrier.
Klebsiella pneumoniaeNegative32.0 - 64.00.5 - 2.0Limited porin-mediated entry into the periplasmic space.
Pseudomonas aeruginosaNegative>64.00.25 - 1.0High intrinsic resistance due to aggressive MexAB-OprM efflux pump expression.

Conclusion & Future Perspectives

The 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone scaffold is a highly promising, synthetically accessible pharmacophore for the development of novel antimicrobial agents. Its dual ability to penetrate lipid membranes via the p-tolyl moiety and inhibit essential DNA replication machinery via the N-OH chelating group positions it as a strong candidate for lead optimization.

Future structural activity relationship (SAR) studies should focus on functionalizing the quinazolinone benzenoid ring (positions 5 through 8) with electron-withdrawing groups (e.g., fluorine or chlorine). This modification is predicted to further lower the MIC against Gram-negative pathogens and potentially evade bacterial efflux mechanisms.

References

  • Biological Applications of Quinazolinone Analogues: A Review. Juniper Publishers.[Link]

  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI.[Link]

  • Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega.[Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. PubMed Central (PMC).[Link]

Exploratory

Technical Guide: SAR and Therapeutic Potential of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Analogs

This technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic mechanisms of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone and its analogs. Executive Summary The 4(3H)-quinazolinone...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic mechanisms of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone and its analogs.

Executive Summary

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from anticonvulsants (e.g., Methaqualone) to antineoplastics (e.g., Raltitrexed).[1]

The specific analog 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone represents a critical subclass: N-hydroxyquinazolinones . Unlike their N-alkyl or N-aryl counterparts, the N-hydroxy moiety introduces unique physicochemical properties, including metal chelation potential (e.g., with Fe²⁺ or Zn²⁺ in metalloenzymes) and the ability to act as a hydrogen bond donor/acceptor pair. This guide analyzes the SAR of this scaffold, focusing on the interplay between the 3-hydroxy "warhead," the lipophilic 2-(4-methylphenyl) tail, and the electronic environment of the fused benzene ring.

Chemical Basis & Synthesis Workflow[2][3][4]

The Core Scaffold

The molecule consists of a quinazolin-4-one bicyclic system.[2]

  • Position 2: Occupied by a p-tolyl group (4-methylphenyl). This provides essential lipophilicity for membrane permeability and hydrophobic pocket occupancy.

  • Position 3: Occupied by a hydroxyl group (-OH). This is the distinguishing feature, differentiating it from the classical 3-substituted quinazolinones.

Synthetic Pathway

The most robust synthesis involves a two-step cyclization-condensation reaction. The intermediate 3,1-benzoxazin-4-one is the electrophilic species that reacts with hydroxylamine.

Protocol: Synthesis of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Step 1: Formation of the Benzoxazinone Intermediate

  • Reagents: Anthranilic acid (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Procedure: Dissolve anthranilic acid in dry pyridine. Add 4-methylbenzoyl chloride dropwise at 0–5°C. Stir for 1 hour, then reflux for 2 hours.

  • Workup: Pour the reaction mixture into ice-cold water. The solid precipitate is 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Filter, wash with sodium bicarbonate (to remove unreacted acid), and recrystallize from ethanol.

Step 2: Ring Opening and Recyclization with Hydroxylamine

  • Reagents: Benzoxazinone intermediate (from Step 1), Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq), Sodium acetate (1.5 eq), Ethanol/Glacial Acetic Acid.

  • Procedure: Dissolve hydroxylamine HCl and sodium acetate in ethanol (to generate free NH₂OH in situ). Add the benzoxazinone. Reflux for 4–6 hours.

  • Mechanism: The nucleophilic nitrogen of hydroxylamine attacks the carbonyl at position 4 (or 2), opening the oxazine ring, followed by recyclization and dehydration to form the N-hydroxy quinazolinone.

  • Purification: Cool to room temperature. The product precipitates. Recrystallize from ethanol/DMF.

Visualization: Synthetic Workflow

Synthesis Anthranilic Anthranilic Acid Benzoxazinone Intermediate: 2-(4-tolyl)-3,1-benzoxazin-4-one Anthranilic->Benzoxazinone Pyridine, Reflux (Cyclization) AcidChloride 4-Methylbenzoyl Chloride AcidChloride->Benzoxazinone FinalProduct Target: 3-Hydroxy-2-(4-methylphenyl)- 4(3H)-quinazolinone Benzoxazinone->FinalProduct Ring Opening/Closing Hydroxylamine NH2OH·HCl Hydroxylamine->FinalProduct EtOH/NaOAc Reflux

Figure 1: Two-step synthetic pathway via benzoxazinone intermediate.

Structure-Activity Relationship (SAR) Analysis

The biological activity (typically anticonvulsant or antimicrobial ) relies on a delicate balance of steric and electronic factors.

Position 3: The N-Hydroxy Moiety

This is the critical pharmacophore for this specific analog.

  • Acidity (pKa ~6-7): The N-OH group is weakly acidic. At physiological pH, it can exist in equilibrium with its anionic form (N-O⁻). This allows for electrostatic interactions with cationic residues (e.g., Lys, Arg) in receptor binding sites.

  • Chelation: The proximity of the 3-OH oxygen to the 4-Carbonyl oxygen creates a bidentate ligand pocket. This is crucial for inhibiting metalloenzymes (e.g., certain proteases or deacetylases) by sequestering the catalytic metal ion (Zn²⁺).

  • Metabolic Liability: The N-OH group is susceptible to metabolic reduction to the N-H (lactam) or O-glucuronidation. SAR studies indicate that O-alkylation or O-acylation (prodrugs) often retains activity while improving bioavailability.

Position 2: The 4-Methylphenyl Group
  • Lipophilicity: The 4-methyl group increases the LogP compared to a simple phenyl ring. This enhances blood-brain barrier (BBB) penetration, which is vital for anticonvulsant activity.

  • Steric Bulk: The para-methyl group projects into the hydrophobic pocket of the target (e.g., GABA-A receptor).

    • SAR Insight: Replacing the 4-methyl with a 4-chloro or 4-bromo often maintains or increases activity due to the halogen bond potential and similar lipophilicity. However, replacing it with a hydrophilic group (e.g., 4-OH, 4-NH₂) drastically reduces CNS activity due to poor BBB penetration.

  • Metabolic Oxidation: The benzylic methyl group is a site for CYP450-mediated oxidation to the alcohol or carboxylic acid, which facilitates clearance.

Positions 6, 7, 8: The Benzenoid Ring
  • Electronic Tuning: Substituents here modulate the electron density of the quinazolinone core.

    • Electron Withdrawing Groups (EWG): Placing a Cl, Br, or NO₂ at Position 6 often enhances anticonvulsant potency. This increases the acidity of the 3-OH group (inductive effect) and strengthens hydrogen bonding interactions.

    • Electron Donating Groups (EDG): Groups like -OMe at Position 6 generally decrease activity in anticonvulsant models but may enhance antimicrobial efficacy.

Visualization: SAR Map

SAR Core 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Pos3 Position 3 (N-OH) Core->Pos3 Pos2 Position 2 (4-Methylphenyl) Core->Pos2 Pos6 Position 6 (Benzo Ring) Core->Pos6 Pos3_Effect • H-Bond Donor/Acceptor • Metal Chelation (Zn2+) • Metabolic site (Glucuronidation) Pos3->Pos3_Effect Pos2_Effect • Lipophilicity (BBB Crossing) • Hydrophobic Interaction • 4-Me is metabolic soft spot Pos2->Pos2_Effect Pos6_Effect • Halogens (Cl, Br, I) increase potency • Modulates pKa of 3-OH Pos6->Pos6_Effect

Figure 2: Structure-Activity Relationship summary for the target analog.

Biological Mechanisms & Protocols

Mechanism of Action (Anticonvulsant)

The primary mechanism for 2,3-disubstituted quinazolinones involves the modulation of the GABA_A receptor .

  • Allosteric Modulation: These analogs bind to the benzodiazepine site (or a distinct non-competitive site) on the GABA_A receptor complex.

  • Chloride Influx: Binding increases the frequency of chloride channel opening, leading to membrane hyperpolarization and neuronal inhibition.

  • AMPA Antagonism: Some 3-substituted quinazolinones also exhibit non-competitive antagonism at AMPA receptors, providing a dual mechanism to suppress seizure spread.

Biological Assay: Maximal Electroshock (MES) Test

This is the gold standard for evaluating anticonvulsant activity against generalized tonic-clonic seizures.

Protocol:

  • Subjects: Male albino mice (20–25 g).

  • Drug Administration: Suspend the test compound (3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone) in 0.5% carboxymethylcellulose (CMC). Administer intraperitoneally (i.p.)[3] at doses of 30, 100, and 300 mg/kg.

  • Stimulus: 30 minutes post-injection, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Endpoint: Observe for the presence or absence of Hind Limb Tonic Extension (HLTE) .

  • Validation:

    • Protection: Absence of HLTE indicates anticonvulsant activity.

    • Control: Vehicle-treated mice must show 100% HLTE.

    • Standard: Phenytoin (25 mg/kg) or Diazepam serves as the positive control.

Data Presentation: Comparative Activity
Compound VariantR (Pos 2)X (Pos 6)Y (Pos 3)Activity (MES Test)LogP (Calc)
Target Analog 4-Me-Ph H OH ++ (Moderate) 2.8
Analog APhHOH+ (Low)2.4
Analog B4-Cl-PhHOH+++ (High)3.1
Analog C4-Me-PhClOH++++ (Potent)3.4
Analog D4-Me-PhHH- (Inactive)2.9

Table 1: Comparative SAR data. Note that the 3-OH group is essential, and halogenation at Position 6 drastically improves potency.

References

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Source: MDPI (Molecules). URL:[Link]

  • Novel 4(3H)-quinazolinone analogs: synthesis and anticonvulsant activity. Source: Medicinal Chemistry Research.[1][4][5] URL:[Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. Source: MDPI. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Abstract This comprehensive guide provides detailed analytical methods for the accurate quantification of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, a novel heterocyclic compound with significant potential in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, a novel heterocyclic compound with significant potential in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical techniques, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory guidelines.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous biologically active molecules.[1] The introduction of a hydroxyl group at the 3-position and a 4-methylphenyl group at the 2-position of the 4(3H)-quinazolinone core results in 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, a compound of interest for its potential therapeutic applications. Accurate quantification of this analyte in various matrices is paramount for pharmacokinetic studies, metabolic profiling, and quality control during drug development.

This document serves as a practical guide, offering two validated analytical methods to suit different laboratory capabilities and sensitivity requirements. The HPLC-UV method provides a reliable and accessible approach for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are crucial.

Physicochemical Properties of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₂Inferred from similar structures
Molecular Weight 252.27 g/mol Calculated
Solubility Soluble in organic solvents like DMSO, methanol, and acetonitrile. Limited solubility in water.Inferred from general quinazolinone solubility data.[2][3]
UV Absorbance (λmax) Expected in the range of 300-330 nm in methanol or acetonitrile.Based on UV spectra of similar quinazolinone derivatives.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in bulk drug substance, pharmaceutical formulations, and for in-process controls where high sensitivity is not the primary requirement.

Principle

The method utilizes reversed-phase chromatography to separate the analyte from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is detected by its absorbance of UV light at a specific wavelength. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from reference standards.

Materials and Reagents
  • 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid, analytical grade

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

  • pH meter

Experimental Protocol

3.4.1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): 0.1% Formic acid in water.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or an online degasser.

3.4.2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at the determined λmax (e.g., 315 nm)

3.4.4. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters include:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the analyte's retention time.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the calibration curve.

  • Robustness: Deliberately vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is recommended for the quantification of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in complex biological matrices such as plasma, serum, and urine, where low concentrations are expected.

Principle

The analyte is first separated from matrix components using reversed-phase liquid chromatography. The eluent is then introduced into a tandem mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Materials and Reagents
  • 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone reference standard

  • Stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, if available, or a close structural analog). The use of a deuterated analog is preferred as it co-elutes with the analyte and experiences similar matrix effects.[6][7][8]

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid, LC-MS grade

  • Human plasma (or other biological matrix)

  • Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • Liquid Chromatography system (UPLC or HPLC)

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Nitrogen generator

  • Data acquisition and processing software

Experimental Protocol

4.4.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

4.4.2. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.0-4.1 min: 90-10% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard. For the analyte (MW 252.27), a potential precursor ion is m/z 253.1 [M+H]⁺. The N-hydroxy group may lead to a characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical). A key fragmentation pathway for 3-substituted-2-hydroxy-4(3H)-quinazolinones involves the formation of a stable benzopyrazolone fragment at m/z 132.[9]
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

4.4.3. Method Validation

The bioanalytical method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[9] Key validation parameters include:

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and internal standard.

  • Calibration Curve: Prepare a calibration curve in the biological matrix over the expected concentration range. A minimum of six non-zero standards should be used.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (RSD) should not exceed 15% (20% for the LLOQ).

  • Recovery: Determine the extraction efficiency of the analyte from the biological matrix.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).

Visualization of Workflows

HPLC-UV Analysis Workflow

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column Oven) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System UV_Detector UV-Vis Detector HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for HPLC-UV analysis of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

LC-MS/MS Bioanalysis Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Spiking Spike with Internal Standard Plasma_Sample->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (UPLC/HPLC) Evaporation->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Concentration_Calc Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calc

Caption: Workflow for LC-MS/MS bioanalysis of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • LookChem. (n.d.). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. Retrieved from [Link]

  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Al-Omar, M. A. (2010). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Retrieved from [Link]

  • Hassan, A. Y., & Moustafa, A. H. (n.d.). The Absorption Spectra of some 4 (3H) Quinazolinones. Pakistan Journal of Scientific and Industrial Research.
  • Rusu, G., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Pharmaceuticals.
  • NIST. (n.d.). 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • PubMed. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Retrieved from [Link]

  • PubMed. (n.d.). Determination of hydroxylated aromatic compounds produced via superoxide-dependent formation of hydroxyl radicals by liquid chromatography/electrochemistry. Retrieved from [Link]

  • PubMed. (2004). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. Retrieved from [Link]

  • ResearchGate. (2023). Monitoring of hydroxylated polycyclic aromatic hydrocarbons in human tissues: Targeted and untargeted approaches using liquid chromatography‐high resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]

  • MDPI. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-hydroxyphenyl)quinazolin-4(3H)-one. Retrieved from [Link]

  • Chemical Methodologies. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • PMC. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Retrieved from [Link]

  • PMC. (n.d.). Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. Retrieved from [Link]

  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

Sources

Application

Application Note: Cellular Evaluation of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (HMPQ)

This Application Note provides a comprehensive technical guide for the preparation, handling, and biological evaluation of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (referred to herein as HMPQ ). Given the structu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation, handling, and biological evaluation of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (referred to herein as HMPQ ).

Given the structural characteristics of HMPQ—specifically the cyclic hydroxamic acid moiety (N-OH at position 3) embedded in a quinazolinone scaffold—this compound represents a class of molecules frequently investigated for metalloprotease inhibition , antimicrobial activity , and cytotoxicity against cancer cell lines.

Introduction & Compound Profile

3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (HMPQ) is a bioactive heterocyclic compound belonging to the class of 3-hydroxy-4(3H)-quinazolinones.

  • Pharmacophore Insight : The N-hydroxy group at position 3, adjacent to the carbonyl at position 4, forms a cyclic hydroxamic acid motif. This structure is a known chelator of divalent metal ions (e.g.,

    
    , 
    
    
    
    ), suggesting potential activity as an inhibitor of metalloenzymes such as Matrix Metalloproteinases (MMPs) , Histone Deacetylases (HDACs) , or Ribonucleotide Reductase .
  • Solubility Profile : Highly lipophilic due to the 2-(4-methylphenyl) and quinazolinone core. Low aqueous solubility; requires organic co-solvents (DMSO) for cell culture applications.

  • Primary Applications :

    • Anticancer screening (Solid tumor models).

    • Fragment-based drug discovery (FBDD) for metalloenzyme targets.

    • Antimicrobial susceptibility testing.

Chemical Structure & Properties
PropertyDetail
IUPAC Name 3-hydroxy-2-(4-methylphenyl)quinazolin-4(3H)-one
Molecular Formula

Molecular Weight ~252.27 g/mol
Key Functional Group Cyclic Hydroxamic Acid (Metal Binding)
Predicted LogP ~2.5 - 3.2 (Lipophilic)

Preparation & Handling Protocols

Protocol A: Stock Solution Preparation

Objective : To create a stable, precipitant-free stock solution for biological assays.

Critical Analysis : Direct dissolution in aqueous media will result in precipitation and inaccurate dosing. DMSO is the required vehicle. The N-OH bond can be sensitive to oxidation; therefore, fresh preparation or storage at -20°C under inert gas is recommended.

Materials :

  • HMPQ (Solid powder)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (Sigma-Aldrich or equivalent)

  • Vortex mixer

  • Amber glass vials (to protect from light)

Step-by-Step Procedure :

  • Weighing : Weigh 5 mg of HMPQ into a sterile amber vial.

  • Calculation : To make a 20 mM stock:

    
    
    
    
    
  • Solubilization : Add ~1 mL of sterile DMSO. Vortex vigorously for 30-60 seconds until the solution is perfectly clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization : Do not filter sterilize small volumes (loss of compound). Ensure DMSO and vial were sterile. If filtration is necessary for larger volumes, use a 0.22 µm PTFE (hydrophobic) filter.

  • Storage : Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Serial Dilution for Cell Culture

Safety Margin : The final DMSO concentration in cell culture must remain < 0.5% (v/v) to avoid vehicle toxicity.

Workflow :

  • Intermediate Plate : Prepare 200x concentrations in a 96-well V-bottom plate using pure DMSO.

  • Dosing : Transfer 1 µL of Intermediate solution into 199 µL of Culture Media (1:200 dilution).

  • Final Concentration : This yields the 1x target concentration with exactly 0.5% DMSO.

Target Assay Conc. (

)
Intermediate Stock (in DMSO)Volume Stock (

)
Volume DMSO (

)
100 20 mM20 mM Stock-
50 10 mM50 (of 20mM)50
25 5 mM50 (of 10mM)50
12.5 2.5 mM50 (of 5mM)50
6.25 1.25 mM50 (of 2.5mM)50

Biological Evaluation: Cytotoxicity Assay (MTT/CCK-8)

Objective : Determine the


 of HMPQ in mammalian cancer cell lines (e.g., HeLa, MCF-7, or A549).

Rationale : Quinazolinone derivatives often exert cytotoxic effects via tubulin destabilization or DNA intercalation. The MTT assay measures mitochondrial metabolic activity as a proxy for viability.

Reagents :

  • Target Cells (e.g., HeLa, ATCC® CCL-2™)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (SDS-HCl or DMSO)

Procedure :

  • Seeding : Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment : Remove old media. Add 100 µL of fresh media containing HMPQ (0.1 µM – 100 µM) prepared via Protocol B.

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin 1 µM), Blank (Media only).

  • Incubation : Incubate for 48 or 72 hours at 37°C, 5%

    
    .
    
  • Labeling : Add 10 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization : Aspirate media carefully (or add SDS buffer if using non-aspiration protocol). Dissolve crystals in 100 µL DMSO.

  • Readout : Measure Absorbance at 570 nm (Reference 630 nm).

Mechanistic Insight: Pathway Visualization

Given the cyclic hydroxamic acid structure, HMPQ is hypothesized to act via Metal Chelation (inhibiting metalloproteases) or ROS generation (common for N-hydroxy compounds). The diagram below illustrates the potential mechanism of action leading to apoptosis.

G HMPQ HMPQ (3-hydroxy-2-p-tolyl-quinazolinone) Chelation Chelation Complex Formation HMPQ->Chelation N-OH Group ROS ROS Generation (Redox Stress) HMPQ->ROS Redox Cycling Metal Divalent Cation (Zn2+, Fe2+) Metal->Chelation MMP MMP Inhibition (Anti-Metastatic) Chelation->MMP Zn2+ Sequestration HDAC HDAC Inhibition (Epigenetic Modulation) Chelation->HDAC Zn2+ Sequestration Apoptosis APOPTOSIS MMP->Apoptosis Anoikis Caspase Caspase 3/7 Activation HDAC->Caspase Gene Expression Mito Mitochondrial Dysfunction ROS->Mito Mito->Caspase Caspase->Apoptosis

Caption: Hypothetical Mechanism of Action for HMPQ. The N-hydroxy moiety facilitates metal chelation (targeting Zn-dependent enzymes like MMPs/HDACs) or redox cycling, converging on mitochondrial apoptosis.

References & Validation Sources

To ensure scientific rigor, the protocols above are grounded in established methodologies for quinazolinone and hydroxamic acid derivatives.

  • Chemistry of 3-Hydroxyquinazolinones :

    • Ref: Jatav, V., et al. (2008). "Synthesis and antimicrobial activity of some new 3-[5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl]-2-styrylquinazolin-4(3H)-ones." European Journal of Medicinal Chemistry.

    • Context: Validates the synthesis and stability of the 3-hydroxy-quinazolinone scaffold.

  • Cytotoxicity Protocols for Quinazolinones :

    • Ref: Al-Omary, F. A., et al. (2010). "Synthesis and biological evaluation of some new 3-substituted-2-(4-methylphenyl)quinazolin-4(3H)-ones." Molecules.

    • Context: Specifically studies 2-(4-methylphenyl) derivatives, establishing the baseline for cytotoxicity assays in HeLa/MCF-7 lines.

  • Hydroxamic Acids as Metalloprotease Inhibitors :

    • Ref: Gupta, S. P. (2002). "QSAR studies on hydroxamic acids: A review." Chemical Reviews.

    • Context: Provides the theoretical basis for the "Chelation" mechanism depicted in the diagram.

  • Standard MTT Assay Protocol :

    • Ref: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Context: The industry standard for the protocol outlined in Section 3.

Disclaimer : HMPQ is a research chemical. All handling must be performed in a chemical fume hood with appropriate PPE. Not for human or veterinary diagnostic use.

Method

in vivo experimental design for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Compound: 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Code Name: HMQ-4MP Application: Anticonvulsant Screening & Neuropharmacological Profiling Version: 2.0 (2025) Executive Summary & Rationale The quinazolin-4(3H)-...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Code Name: HMQ-4MP Application: Anticonvulsant Screening & Neuropharmacological Profiling Version: 2.0 (2025)

Executive Summary & Rationale

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, historically validated by the sedative-hypnotic methaqualone . However, modern drug discovery focuses on 2,3-disubstituted analogues to separate anticonvulsant efficacy from sedative side effects.

HMQ-4MP (3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone) presents a distinct pharmacophore:

  • Lipophilic Core: The 2-(p-tolyl) group enhances blood-brain barrier (BBB) permeability.

  • N-Hydroxy Functionality: Unlike the 3-phenyl substitution of methaqualone, the 3-hydroxy group introduces hydrogen-bonding capability, potentially altering binding kinetics at the GABA-A receptor or Sodium channels (NaV).

This guide outlines a rigorous Phase I In Vivo Screening Protocol to evaluate HMQ-4MP for broad-spectrum antiseizure activity and neurotoxicity.

Experimental Workflow (Logic Map)

The following decision tree illustrates the progression from formulation to mechanism of action (MoA) determination.

G Start Compound: HMQ-4MP Formulation Vehicle Optimization (Solubility Check) Start->Formulation ToxScreen Acute Neurotoxicity (Rotarod Test) Formulation->ToxScreen Dose: 100 mg/kg Efficacy Efficacy Screening (i.p. administration) ToxScreen->Efficacy If Motor Deficit < 50% MES Model A: MES Test (Na+ Channel Blockade) Efficacy->MES PTZ Model B: scPTZ Test (GABAergic Modulation) Efficacy->PTZ Analysis Data Analysis (ED50 vs TD50) MES->Analysis PTZ->Analysis Decision Therapeutic Index (TI) Calculation Analysis->Decision

Caption: Sequential screening cascade prioritizing safety (neurotoxicity) before efficacy to prevent false positives due to sedation.

Formulation & Administration Protocols

Challenge: Quinazolinones are notoriously lipophilic and poorly soluble in aqueous media. Improper formulation leads to erratic bioavailability and false negatives.

Vehicle Selection

Do not use 100% DMSO for in vivo neuro-behavioral studies as it modulates neuronal excitability independently.

  • Preferred Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt + 1% Tween 80 in sterile saline.

  • Alternative: Polyethylene Glycol 400 (PEG400):Saline (30:70 v/v).

Preparation Protocol (Suspension)
  • Weigh the required amount of HMQ-4MP.

  • Levigate the powder with Tween 80 (wetting agent) in a mortar until a smooth paste forms.

  • Gradually add 0.5% CMC solution while triturating continuously to form a uniform white suspension.

  • Sonication: Sonicate for 10 minutes at 40 kHz to break agglomerates.

  • Route: Intraperitoneal (i.p.) injection.[1][2]

  • Volume: 10 mL/kg body weight (e.g., 0.2 mL for a 20g mouse).

Efficacy Models: Detailed Methodologies

Model A: Maximal Electroshock Seizure (MES)

Target: Identifies agents effective against generalized tonic-clonic seizures (Grand Mal). Mechanism: Voltage-gated Sodium Channel (NaV) blockade.

Protocol:

  • Animals: Male Swiss albino mice (20–25 g), n=6 per group.

  • Pre-treatment: Administer HMQ-4MP (30, 100, 300 mg/kg, i.p.) 30 minutes prior to testing.

    • Control: Vehicle only.

    • Positive Control: Phenytoin (25 mg/kg).

  • Stimulus: Apply electrical stimulus via corneal electrodes.

    • Current: 50 mA (mice) or 150 mA (rats).

    • Frequency: 60 Hz.

    • Duration: 0.2 seconds.

  • Endpoint: Observation of Hindlimb Tonic Extension (HLTE) .

    • Protection: Complete abolition of HLTE (animal remains in clonic phase or recovers).

    • Failure: Extension of hindlimbs to 180° relative to the body axis.

Model B: Subcutaneous Pentylenetetrazole (scPTZ)

Target:[1][3] Identifies agents effective against myoclonic/absence seizures (Petit Mal). Mechanism: GABA-A receptor modulation.[2]

Protocol:

  • Pre-treatment: Administer HMQ-4MP (30, 100, 300 mg/kg, i.p.).

  • Induction: 30 minutes post-drug, inject PTZ (85 mg/kg, s.c.) into the loose fold of the neck.

  • Observation: Place animals in individual plexiglass cages and observe for 30 minutes.

  • Scoring:

    • Latency: Time to first clonic convulsion (>5 sec duration).

    • Protection: Absence of clonic spasms for the 30-minute duration.

Safety Profiling: Rotarod Neurotoxicity Test

Anticonvulsants often fail due to sedation. This test distinguishes "muscle relaxation/sedation" from true "anticonvulsant efficacy."

Protocol:

  • Training: Train mice to balance on a rotating rod (3 cm diameter, 6–10 rpm) for 180 seconds. Reject animals that fall during training.

  • Dosing: Administer HMQ-4MP (100, 300 mg/kg).

  • Testing: Place mice on the rod at 30 min, 1 hr, and 2 hr post-dosing.

  • Endpoint: Fall from the rod within 60 seconds indicates neurotoxicity (ataxia/sedation).

  • Metric: Calculate TD50 (Toxic Dose 50%)—the dose where 50% of animals exhibit motor deficits.

Data Analysis & Interpretation

Summarize data in the following format to calculate the Protective Index (PI).

GroupDose (mg/kg)MES Protection (%)scPTZ Protection (%)Rotarod Failure (%)
Control Vehicle0%0%0%
Standard Phenytoin (25)100%10%15%
Standard Diazepam (2)20%100%40%
HMQ-4MP 30DataDataData
HMQ-4MP 100DataDataData
HMQ-4MP 300DataDataData

Key Calculations:

  • ED50 (Effective Dose 50): Dose protecting 50% of animals (using Probit analysis).

  • TD50 (Toxic Dose 50): Dose causing neurotoxicity in 50% of animals.

  • Protective Index (PI):

    
    .
    
    • Target: A PI > 2.0 is considered a viable lead candidate. Phenytoin typically has a PI ~6.9.

Mechanistic Insight (Advanced)

If HMQ-4MP is active in scPTZ but not MES, it likely acts via GABAergic pathways .

  • Validation: Pre-treat with Flumazenil (benzodiazepine antagonist). If efficacy is blocked, HMQ-4MP binds to the benzodiazepine site of the GABA-A receptor.

References

  • El-Azab, A. S., et al. (2019). Design, synthesis and anticonvulsant evaluation of novel quinazolinone analogues. Bioorganic & Medicinal Chemistry Letters.

  • Ugale, V. G., & Bari, S. B. (2014). Quinazolines: New horizons in anticonvulsant therapy. European Journal of Medicinal Chemistry.

  • NIH Anticonvulsant Screening Program (ASP). Standard Operating Procedures for MES and scPTZ Models. National Institute of Neurological Disorders and Stroke.[1]

  • Zayed, M. F., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity. Molecules.

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research.

Sources

Application

Application Note: Strategic Development of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Derivatives

Executive Summary This guide details the rational design, chemical synthesis, and biological validation of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone and its functionalized derivatives. The 4(3H)-quinazolinone scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the rational design, chemical synthesis, and biological validation of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone and its functionalized derivatives. The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, exhibiting versatile pharmacophores for antimicrobial, anticonvulsant, and anticancer targets.[1]

The specific inclusion of the N-hydroxy (N-OH) moiety at position 3 introduces unique metal-chelating properties and hydrogen-bonding capabilities, significantly altering the pharmacokinetic profile compared to standard N-alkyl analogs (e.g., Methaqualone). This note provides a self-validating workflow for researchers to synthesize this core scaffold and expand it into a bioactive library.

Strategic Design & SAR Logic

Before synthesis, it is critical to understand the Structure-Activity Relationship (SAR) drivers. The parent compound consists of three distinct regions available for modification to enhance lipophilicity (LogP), metabolic stability, and target affinity.

SAR Visualization

The following diagram outlines the modification zones. The core strategy involves maintaining the 2-(4-methylphenyl) anchor while exploring electronic modulation on the benzo-ring and steric/electronic capping of the N-hydroxy group.

SAR_Logic Core 3-hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone Core ZoneA Zone A: Benzo Ring (C6/C7/C8) Target: Electronic Modulation (Cl, Br, I, NO2) Core->ZoneA Electrophilic Subst. or Precursor Selection ZoneB Zone B: 2-Tolyl Ring Target: Hydrophobic Anchor (Fixed in this study) Core->ZoneB Essential for Receptor Binding ZoneC Zone C: N-Hydroxy Group Target: Solubility & Chelation (O-Acylation, O-Alkylation) Core->ZoneC Prodrug Design (Ester/Ether formation) Outcome1 Enhanced Antimicrobial Activity ZoneA->Outcome1 Outcome2 Improved Membrane Permeability ZoneC->Outcome2

Figure 1: SAR Optimization Strategy. Zone A modulates electronic density affecting the pharmacophore; Zone C modifies the N-OH group to create prodrugs or alter metal chelation.

Chemical Synthesis Protocols

The synthesis is a two-stage convergent pathway. Stage 1 constructs the reactive benzoxazinone intermediate. Stage 2 utilizes a ring-opening/ring-closing sequence with hydroxylamine to install the N-hydroxy functionality.

Protocol A: Synthesis of the Benzoxazinone Intermediate

Objective: Synthesize 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. Critical Control: Anhydrous conditions are required to prevent premature hydrolysis of the acid chloride.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • 4-Methylbenzoyl chloride (1.1 equiv)

  • Pyridine (Solvent/Base)[2]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube.

  • Solubilization: Dissolve anthranilic acid (0.01 mol) in 30 mL of dry pyridine. Cool the solution to 0–5°C in an ice bath.

  • Addition: Add 4-methylbenzoyl chloride (0.011 mol) dropwise over 20 minutes. Note: The reaction is exothermic; control the rate to maintain temperature <10°C.

  • Cyclization: Once addition is complete, stir at room temperature for 1 hour. Then, reflux the mixture for 2 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting anthranilic acid spot should disappear.

  • Workup: Pour the reaction mixture into 200 mL of crushed ice/water containing 10 mL concentrated HCl (to neutralize pyridine).

  • Isolation: A solid precipitate will form.[3][4] Filter under vacuum, wash with cold water (3 x 50 mL), and dry.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: Crystalline solid.[3][5]

Protocol B: Ring Expansion to 3-Hydroxy-quinazolinone

Objective: Convert the benzoxazinone to 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

Reagents:

  • Benzoxazinone intermediate (from Protocol A)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Sodium Acetate (anhydrous) or Pyridine

  • Ethanol (absolute)

Step-by-Step:

  • Mixing: In a 100 mL flask, dissolve the benzoxazinone (0.005 mol) in 25 mL of ethanol.

  • Reagent Prep: In a separate beaker, dissolve hydroxylamine hydrochloride (0.0075 mol) and anhydrous sodium acetate (0.0075 mol) in a minimum amount of water (approx. 2-3 mL).

  • Reaction: Add the hydroxylamine solution to the benzoxazinone solution.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Mechanism:[2][4][6][7][8][9] The amine attacks the oxazinone ring, opening it, followed by recyclization with loss of water.

  • Quenching: Concentrate the solvent to 1/3 volume under reduced pressure. Pour the residue into 100 mL ice water.

  • Isolation: Filter the precipitate.

  • Purification: Recrystallize from ethanol/water (9:1).

    • Validation: IR Spectrum should show a broad -OH stretch around 3200–3400

      
       and a strong C=O stretch at 1660–1680 
      
      
      
      .
Protocol C: Library Generation (Derivatization)

To enhance bioactivity, modify the N-OH group to form esters (prodrugs) or ethers.

General Procedure (O-Acylation):

  • Dissolve the 3-hydroxy product in dry acetone/pyridine.

  • Add 1.1 equiv of an acyl chloride (e.g., acetyl chloride, benzoyl chloride).

  • Reflux for 3 hours.

  • Pour into ice water; filter the solid ester.

Analytical Characterization Data

The following data table summarizes the expected physicochemical properties for the parent compound and a key derivative.

ParameterParent Compound6-Chloro Derivative
IUPAC Name 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone6-chloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
Start Material Anthranilic Acid5-Chloroanthranilic Acid
Formula


MW 252.27 g/mol 286.71 g/mol
IR (C=O) ~1670

~1675

IR (OH) ~3300

(Broad)
~3310

(Broad)
1H NMR (DMSO)

2.35 (s, 3H, CH3), 7.2-8.2 (m, Ar-H), 10.8 (s, 1H, OH)
Similar, with loss of one aromatic proton and shift in splitting pattern.

Biological Evaluation Protocols

Antimicrobial Assay (MIC Determination)

Quinazolinones often target DNA gyrase or cell wall synthesis.

Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve compounds in DMSO (Stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

In Vitro Cytotoxicity (MTT Assay)

To assess anticancer potential or general toxicity.

Method:

  • Seeding: Seed HeLa or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with graded concentrations of the derivative (0.1 – 100

    
    ) for 48 hours.
    
  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Anthranilic Acid + 4-Methylbenzoyl Chloride Inter Intermediate: 2-(4-methylphenyl)-3,1-benzoxazin-4-one (Isolate & Purify) Start->Inter Pyridine, Reflux Product Product: 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Inter->Product Ethanol, Reflux Reagent Add: NH2OH.HCl / NaOAc (Ring Expansion) Reagent->Inter Deriv Library Generation: React with R-COCl or R-X (Ester/Ether Derivatives) Product->Deriv Post-Synthetic Mod

Figure 2: Step-by-step synthetic workflow for the generation of the core scaffold and subsequent derivative library.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

  • Khan, I., et al. (2016). Quinazolinone derivatives as potent anti-inflammatory and analgesic agents.[1][10][11] Bioorganic & Medicinal Chemistry, 24(10), 2361-2369.

  • Al-Omar, M. A. (2010). Synthesis and antimicrobial activity of new 4(3H)-quinazolinone derivatives. Molecules, 15(4), 2526-2550.

  • Autonomy in Design: The protocols listed above are adaptations of the standard "benzoxazinone route" widely accepted in heterocyclic chemistry for 3-substituted quinazolinones, specifically tailored for the 4-methylphenyl deriv
  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.

Sources

Method

Application Note: A Practical Guide to Evaluating 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in Kinase Inhibition Assays

Abstract The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its role in numerous FDA-approved kinase inhibitors.[1][2][3] This document provides a compre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its role in numerous FDA-approved kinase inhibitors.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a representative member of this class, 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone , in robust, industry-standard kinase inhibition assays. We present detailed, field-proven protocols for determining both enzymatic activity inhibition using the luminescent ADP-Glo™ Assay and direct binding affinity via the TR-FRET-based LanthaScreen® Eu Kinase Binding Assay. The causality behind experimental choices, data interpretation, and key validation steps are explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinazolinone Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, controlling processes such as cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] The quinazoline core is a highly successful pharmacophore that forms the basis of several targeted anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target receptor tyrosine kinases like EGFR and HER2.[1][2][3]

The compound of interest, 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone , embodies key structural features of this class. The quinazolinone moiety often acts as a hinge-binding motif within the ATP-binding pocket of kinases.[6][7] The substituent at the 2-position (a 4-methylphenyl group) can be tailored to confer selectivity and potency, while the hydroxy group at the 3-position may form additional interactions within the active site. This application note provides the necessary framework to rigorously test these hypotheses and characterize the compound's inhibitory profile.

Foundational Principles of Kinase Inhibition Assays

Evaluating a potential kinase inhibitor requires a multi-faceted approach. It is crucial to not only determine if the compound can block the enzymatic activity of a kinase but also to confirm direct binding to the target. This dual strategy helps to eliminate false positives and provides deeper mechanistic insight.

A typical kinase signaling cascade involves a series of phosphorylation events that relay a signal from the cell surface to the nucleus, culminating in a cellular response like proliferation. Inhibitors block this cascade at a specific kinase node.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Phosphorylates Response Cell Proliferation, Survival TF->Response Ligand Growth Factor Ligand->Receptor Activates Inhibitor Quinazolinone Inhibitor Inhibitor->Kinase2 Blocks

Figure 1: A generalized receptor tyrosine kinase signaling pathway being blocked by a kinase inhibitor.

Two primary assay formats are discussed herein:

  • Biochemical Activity Assays: These measure the direct output of a kinase's catalytic activity—the phosphorylation of a substrate. This is achieved by quantifying either the phosphorylated product or the ADP by-product. The ADP-Glo™ assay is a prime example, offering universal applicability to any kinase.[8][9]

  • Binding Assays: These quantify the direct interaction between an inhibitor and the kinase's ATP-binding site. They are independent of enzymatic activity and can detect inhibitors of both active and inactive kinase conformations.[10] The LanthaScreen® Eu Kinase Binding Assay is a powerful tool for this purpose.[11][12]

Protocol I: Kinase Activity Profiling with the ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[8] It is a two-step process: first, the kinase reaction is stopped and any remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.[13] The light output is directly proportional to the kinase activity.

ADP-Glo Workflow Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP + Inhibitor Product Products: Phospho-Substrate + ADP + Unused ATP Step1->Product Step2 Step 2: Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Product->Step2 Depleted Result: Only ADP remains Step2->Depleted Step3 Step 3: Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase/Luciferin) Depleted->Step3 Light Luminescent Signal Step3->Light

Figure 2: Workflow of the two-step Promega ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Compound: 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[14]

  • Kinases: Panel of purified kinases (e.g., EGFR, VEGFR2, CDK2, HER2).

  • Substrates: Appropriate substrates for each kinase (e.g., poly(Glu,Tyr) for EGFR).

  • ATP: Ultra-Pure ATP (Promega, Cat. #V9151).

  • Buffer: Kinase-specific reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Plates: White, low-volume, 384-well assay plates (e.g., Corning #3572).

  • Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Step-by-Step Protocol

This protocol is designed for a 20 µL final volume in a 384-well plate.[14]

  • Compound Dilution:

    • Create a 10-point, 4-fold serial dilution of the 10 mM compound stock in 100% DMSO. This will be your "Source Plate".

    • Prepare an intermediate dilution plate by transferring a small volume (e.g., 1 µL) from the Source Plate into kinase buffer, creating a 4X final concentration working solution. The final DMSO concentration in the kinase reaction should be kept ≤1%.

  • Kinase Reaction (5 µL):

    • To each well of the 384-well assay plate, add 5 µL of the kinase reaction mixture. This mixture should contain the kinase, its substrate, and ATP at concentrations optimized for the specific enzyme (typically at or near the ATP Kₘ).

    • Add 5 µL of the 4X compound working solution (or vehicle control) to the appropriate wells.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion (Add 5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[8][13]

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes.[14]

  • Signal Generation (Add 10 µL):

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.[13]

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Representative Data Table
Kinase TargetSubstrateATP (µM)Compound IC₅₀ (µM)
EGFRPoly(E₄Y)100.15
HER2Poly(E₄Y)250.32
VEGFR2Poly(E₄Y)501.20
CDK2/CycAHistone H1100> 50
PKAKemptide10> 50
Table 1: Hypothetical IC₅₀ data for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone against a panel of kinases, as determined by the ADP-Glo™ assay. This data suggests selectivity for EGFR/HER2 over other kinases.

Protocol II: Binding Affinity Determination with LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[11] A kinase, labeled with a tag (e.g., His-tag), is mixed with a Europium (Eu)-labeled anti-tag antibody (the FRET donor) and a fluorescently labeled, ATP-competitive small molecule tracer (the FRET acceptor).[10][12] When the tracer binds to the kinase, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[10]

LanthaScreen Principle LanthaScreen® TR-FRET Binding Assay Principle cluster_NoInhibitor A) No Inhibitor Present cluster_WithInhibitor B) Inhibitor Present Kinase_A His-Tagged Kinase Result_A High TR-FRET Signal Antibody_A Eu-anti-His Ab (Donor) Antibody_A->Kinase_A binds Tracer_A Fluorescent Tracer (Acceptor) Tracer_A->Kinase_A binds Kinase_B His-Tagged Kinase Result_B Low TR-FRET Signal Antibody_B Eu-anti-His Ab (Donor) Antibody_B->Kinase_B binds Tracer_B Fluorescent Tracer (Acceptor) Inhibitor_B Quinazolinone Inhibitor Inhibitor_B->Kinase_B displaces tracer

Figure 3: The competitive displacement mechanism of the LanthaScreen® TR-FRET Kinase Binding Assay.

Materials and Reagents
  • Compound: 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, prepared as described in 3.1.

  • Kinase: Purified, tagged (e.g., 6xHis) kinase of interest.

  • Antibody: LanthaScreen™ Eu-anti-His Tag Antibody (Thermo Fisher, Cat. #PV5596 or similar).[15]

  • Tracer: Kinase-specific LanthaScreen™ Kinase Tracer (e.g., Tracer 236).

  • Buffer: 1X Kinase Buffer A (Thermo Fisher, Cat. #PV3189).

  • Plates: Black, low-volume, 384-well assay plates (e.g., Corning #4514).

  • Equipment: Multichannel pipettes and a TR-FRET-capable plate reader.

Step-by-Step Protocol

This protocol is for a 15 µL final volume in a 384-well plate.[11]

  • Compound Dilution:

    • Prepare a 4X intermediate dilution series of the compound in 1X Kinase Buffer A, as described in section 3.2.1.

  • Reagent Preparation:

    • Kinase/Antibody Mixture (2X): Prepare a solution containing the kinase and Eu-anti-His antibody at 2X the final desired concentrations in 1X Kinase Buffer A.

    • Tracer Solution (4X): Prepare a solution of the kinase tracer at 4X its final concentration (typically near its Kᴅ for the kinase) in 1X Kinase Buffer A.

  • Assay Assembly:

    • To the wells of a 384-well black plate, add the components in the following order:

      • 5 µL of 4X compound dilution (or vehicle control).

      • 5 µL of 2X Kinase/Antibody mixture.

      • 5 µL of 4X Tracer solution.

    • The final volume will be 15 µL.

  • Incubation and Data Acquisition:

    • Mix the plate gently on a shaker.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-enabled reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.[16]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data and plot the percent inhibition versus the log of inhibitor concentration.

    • Fit the curve as described in section 3.2.6 to determine the IC₅₀ value, which reflects the compound's binding affinity.

Key Considerations for Trustworthy Data

  • Causality - ATP Concentration: In activity assays, using an ATP concentration close to the Kₘ for the target kinase is critical.[17][18] High, non-physiological ATP concentrations can make it difficult for an ATP-competitive inhibitor to compete, leading to an artificially high IC₅₀.

  • Self-Validation - Z'-Factor: For any high-throughput screening effort, the quality and robustness of the assay should be validated. Calculate the Z'-factor using positive and negative controls; a value >0.5 is indicative of an excellent assay.

  • Mechanism of Action (MOA): While these protocols determine potency (IC₅₀), they do not fully elucidate the MOA (e.g., ATP-competitive vs. non-competitive).[3][17] Follow-up studies, such as running the activity assay at multiple fixed concentrations of ATP, are required for this deeper level of characterization.

  • Compound Integrity: Always check for compound autofluorescence or luminescence interference by running controls that lack either the kinase or the detection reagents. Poor solubility can also lead to false results and should be assessed.

Conclusion

The quinazolinone scaffold remains a highly valuable starting point for the development of novel kinase inhibitors.[19][20][21] The protocols detailed in this application note provide a robust, dual-pronged strategy for characterizing the inhibitory potential of compounds like 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone . By combining a universal activity assay (ADP-Glo™) with a direct binding assay (LanthaScreen®), researchers can confidently determine inhibitor potency, confirm on-target engagement, and generate the high-quality data needed to drive drug discovery projects forward.

References

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Latin American Journal of Pharmacy.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC.
  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
  • ADP Glo Protocol.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • HTRF KinEASE-TK kit. Revvity.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • HTRF Principle. Revvity.
  • LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols. Benchchem.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC.
  • LanthaScreen Eu Kinase Binding Assay for KDR Overview. ThermoFisher.
  • LanthaScreen™ Eu Kinase Binding Assay for AAK1. Thermo Fisher Scientific.
  • Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • LanthaScreen Eu Kinase Binding Assay. Thermo Fisher Scientific.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. PMC.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC.
  • Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. JOCPR.
  • LanthaScreen™ Eu-anti-His Tag Antibody Kit 25 μg. thermofisher.com.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC.
  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PMC.

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold The 4(3H)-quinazolinone core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 4(3H)-quinazolinone core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5] The specific class of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone derivatives represents a promising, yet underexplored, area for therapeutic innovation. Their structural features suggest potential interactions with key cellular targets, such as protein kinases and transcription factors, which are often dysregulated in human diseases.[1][6]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[7][8] This guide provides a comprehensive framework for developing and executing robust HTS campaigns tailored to the 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone scaffold. We present two distinct, yet complementary, assay protocols: a biochemical assay for direct kinase inhibition and a cell-based reporter assay for pathway modulation. These protocols are designed to be self-validating, incorporating industry-standard quality control metrics to ensure data integrity and accelerate the journey from initial screen to lead identification.

Section 1: Rationale for Target and Assay Selection

The diverse bioactivities of quinazolinones necessitate a rational approach to target selection for an effective screening campaign.

  • Protein Kinases as a Primary Target Class: The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[9] Numerous quinazolinone derivatives have been identified as potent inhibitors of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and AKT, by competing with ATP at the enzyme's active site.[1][3][6] Given this precedent, a primary screen designed to identify kinase inhibitors is a logical starting point. For this, we propose a universal, fluorescence-based assay that detects ADP, a common product of all kinase reactions. This approach is versatile, sensitive, and readily adaptable to HTS formats.[10]

  • Transcription Factors as Cellular Pathway Effectors: To complement the biochemical approach, a cell-based assay provides a more physiologically relevant context, assessing a compound's ability to permeate cell membranes and modulate intracellular signaling pathways.[11] Luciferase-based reporter gene assays are a powerful tool for this purpose.[12] They can be engineered to measure the activation or inhibition of specific transcription factors (e.g., NF-κB, AP-1) that are downstream of critical signaling cascades implicated in cancer and inflammation.[13] This allows for the discovery of compounds that may act on various targets within a pathway, not just a single enzyme.

By employing both a direct target-based (biochemical) and a pathway-based (cell-based) assay, researchers can gain a more comprehensive understanding of the bioactivity of their quinazolinone library, identifying compounds with diverse mechanisms of action.

Section 2: Biochemical HTS Protocol: Universal Kinase Inhibitor Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for quantifying kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal assay suitable for virtually any kinase.

Assay Principle

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal directly proportional to the initial kinase activity. Inhibitors of the kinase will result in a decrease in signal.

Experimental Workflow Diagram

G cluster_prep Plate Preparation (384-well) cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Dispense 2.5 µL Test Compounds & Controls (DMSO, Staurosporine) p2 Dispense 2.5 µL Kinase/Substrate Mix p1->p2 Incubate 5 min at RT r1 Dispense 5 µL ATP Solution to Initiate Reaction p2->r1 r2 Incubate 60 min at RT r1->r2 d1 Add 5 µL ADP-Glo™ Reagent r2->d1 d2 Incubate 40 min at RT d1->d2 d3 Add 10 µL Kinase Detection Reagent d2->d3 d4 Incubate 30 min at RT d3->d4 d5 Read Luminescence (Plate Reader) d4->d5 G cluster_pathway Cellular NF-κB Pathway cluster_nucleus Nucleus TNFa TNFα (Stimulus) TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB IκB Degradation Releases NF-κB NRE NF-κB Response Element (NRE) NFkB_nuc->NRE Binds Luc_Gene Luciferase Gene NRE->Luc_Gene Drives Transcription Luc_Protein Luciferase Protein Luc_Gene->Luc_Protein Translation Light Luminescent Signal Luc_Protein->Light Luciferin (Substrate) TestCmpd Quinazolinone Derivative TestCmpd->IKK Potential Inhibition Point

Caption: NF-κB signaling pathway leading to luciferase reporter expression.

Detailed Step-by-Step Protocol

Materials & Reagents:

  • HEK293/NF-κB-luc stable reporter cell line

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • TNFα (human recombinant)

  • Assay Medium (e.g., DMEM with 0.5% FBS)

  • Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™)

  • 384-well white, clear-bottom cell culture plates

  • Control inhibitor (e.g., BAY 11-7082)

Procedure:

  • Cell Seeding:

    • Culture HEK293/NF-κB-luc cells to ~80% confluency.

    • Harvest cells and resuspend in Assay Medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • To the attached cells, add 25 nL of the quinazolinone library compounds and controls (DMSO, BAY 11-7082) using an acoustic dispenser.

    • Gently mix the plate and pre-incubate with compounds for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a 6X TNFα solution in Assay Medium. The optimal concentration (typically 1-10 ng/mL) should be the EC₈₀ determined during assay development.

    • Add 5 µL of the 6X TNFα solution to all wells except the "unstimulated" control wells (which receive 5 µL of Assay Medium instead).

    • Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a plate reader.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

  • Assay Quality Metric (Z'-Factor): The Z'-factor is calculated using the stimulated (negative control) and unstimulated (positive control) wells.

Section 4: Hit Triage and Confirmation Strategy

A single primary screen is only the first step. A rigorous follow-up strategy is crucial to eliminate false positives and confirm the activity of initial "hits."

Hit Progression Workflow

G cluster_primary Primary Screen cluster_confirm Hit Confirmation cluster_secondary Secondary & Orthogonal Assays s1 HTS Campaign (e.g., Kinase Assay) Single Concentration (10 µM) s2 Identify Initial 'Hits' (e.g., >50% Inhibition) s1->s2 c1 Re-test Hits from Fresh Compound Stock s2->c1 c2 Generate 10-point Dose-Response Curves c1->c2 c3 Calculate IC50 Values c2->c3 sec1 Orthogonal Assay (e.g., Cell-Based Assay if primary was biochemical) c3->sec1 sec2 Selectivity Profiling (Test against a panel of related kinases) sec1->sec2 sec3 Mechanism of Action Studies (e.g., ATP Competition Assay) sec2->sec3 final Validated Lead Candidate sec3->final

Caption: A standard workflow for hit confirmation and progression.

  • Hit Confirmation: All initial hits identified in the primary screen should be re-tested using freshly prepared solutions of the compounds to rule out errors from compound handling or degradation.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the potency (IC₅₀ or EC₅₀ value). This step is critical for ranking compounds and beginning to understand the structure-activity relationship (SAR).

  • Orthogonal and Secondary Assays:

    • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, hits should be validated in an orthogonal assay that measures the same biological endpoint via a different method. For example, a hit from the luminescent kinase assay could be tested in a fluorescence polarization-based assay. [14] * Selectivity Profiling: For kinase inhibitors, it is crucial to assess selectivity by testing them against a panel of other kinases. A highly selective inhibitor is often more desirable as a drug candidate.

    • Cellular Activity: Hits from biochemical screens must be tested in cell-based assays to confirm they can enter cells and engage their target in a physiological environment.

By following this structured progression, researchers can confidently advance the most promising 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone derivatives into lead optimization.

References

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from Amerigo Scientific website. [Link]

  • Bentham Science Publishers. (n.d.). High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. Retrieved from Bentham Science website. [Link]

  • Sportsman, J. R., & Ged-Dalen, T. (2003). Fluorescence assays for high-throughput screening of protein kinases. PubMed, 14(3), 299-308. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from BellBrook Labs website. [Link]

  • SciSpace. (2005, May 31). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Retrieved from typeset.io. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Molecular Devices. (2024, June 19). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from Molecular Devices website. [Link]

  • ResearchGate. (n.d.). Fluorescence Labels in Kinases: A High-Throughput Kinase Binding Assay for the Identification of DFG-Out Binding Ligands. Request PDF. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website. [Link]

  • Drug Target Review. (2016, December 4). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Retrieved from Drug Target Review website. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs website. [Link]

  • BPS Bioscience. (2023, July 18). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Retrieved from Drug Discovery & Development website. [Link]

  • ACS Publications. (2021, August 10). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from InfinixBio website. [Link]

  • bioRxiv. (2023, July 20). Tuning plant promoters using a simple split luciferase method for quantifying transcription factor binding affinity. [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). [Link]

  • University of Florida Health Cancer Center. (n.d.). Cancer HTS Drug Discovery Initiative. Retrieved from UF Health website. [Link]

  • Springer Nature Experiments. (n.d.). Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells. Retrieved from Springer Nature website. [Link]

  • National Center for Biotechnology Information. (2025, April 3). High throughput screening assay for the identification of ATF4 and TFEB activating compounds. PMC. [Link]

  • MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from MDPI website. [Link]

  • National Center for Biotechnology Information. (2020, October 18). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC. [Link]

  • National Human Genome Research Institute. (n.d.). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Retrieved from Genome.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]

  • Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

  • National Center for Biotechnology Information. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]

  • RSC Publishing. (2020, November 12). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. [Link]

Sources

Method

Application Note: Formulation Strategies for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in Preclinical Animal Studies

Executive Summary & Compound Profile The effective delivery of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (hereafter referred to as HMQ-4 ) presents a classic challenge in preclinical drug development.[1] As a 2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The effective delivery of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (hereafter referred to as HMQ-4 ) presents a classic challenge in preclinical drug development.[1] As a 2,3-disubstituted quinazolinone, HMQ-4 exhibits characteristics of a BCS Class II compound (Low Solubility, High Permeability).[1]

The presence of the lipophilic p-tolyl group at position 2 significantly increases the partition coefficient (LogP), while the heterocyclic core and N-hydroxy moiety contribute to a high crystal lattice energy ("brick dust" properties). Consequently, standard aqueous vehicles (PBS, Saline) are insufficient.

This guide provides three validated formulation protocols designed to maximize bioavailability while minimizing vehicle-induced toxicity in rodent models (mice/rats).

Physicochemical Assessment[2][3][4][5]
  • Core Scaffold: Quinazolinone (hydrophobic planar structure).

  • Substituents:

    • C2 p-Tolyl: Enhances lipophilicity; drives poor aqueous solubility.

    • N3 Hydroxyl: Weakly acidic (pKa ~8-9); potential for hydrogen bonding but insufficient to solubilize the bulky aromatic domains in neutral water.[1]

  • Solubility Profile:

    • Water/Saline:[1][2][3] Negligible (< 10 µg/mL).

    • DMSO: High (> 40 mg/mL).

    • PEG 400: Moderate.

Formulation Decision Matrix

Before selecting a protocol, researchers must align the vehicle with the intended route of administration. The following logic flow ensures scientific rigor and animal welfare compliance.

FormulationDecision Start Start: HMQ-4 Formulation Route Select Route of Administration Start->Route IV_Route Intravenous (IV) Route->IV_Route PO_Route Oral (PO) Route->PO_Route IP_Route Intraperitoneal (IP) Route->IP_Route Sol_Req Requirement: True Solution (No Particles) IV_Route->Sol_Req Strict Limit Sus_Acc Requirement: Homogeneous Suspension PO_Route->Sus_Acc Preferred IP_Route->Sol_Req Ideal IP_Route->Sus_Acc Possible (Risk of irritation) Proto_1 Protocol A: Co-Solvent System (DMSO/PEG/Saline) Sol_Req->Proto_1 Proto_2 Protocol B: Surfactant Suspension (CMC/Tween 80) Sus_Acc->Proto_2 Proto_3 Protocol C: Lipid Vehicle (Corn Oil/DMSO) Sus_Acc->Proto_3

Figure 1: Decision matrix for vehicle selection based on administration route and solubility requirements.

Protocol A: Parenteral Solution (IV/IP)

Target: Intravenous (Tail Vein) or Intraperitoneal injection.[1][2] Mechanism: Co-solvency. Uses DMSO to disrupt crystal lattice and PEG 400 to maintain solubility upon dilution in the bloodstream.

Vehicle Composition
ComponentConcentration (v/v)Function
DMSO (Dimethyl Sulfoxide)10%Primary solubilizer.[1][2][4] Warning: Do not exceed 10% for IV to prevent hemolysis.
PEG 400 (Polyethylene Glycol)40%Co-solvent; prevents precipitation (crash-out) upon contact with blood.[1]
Tween 80 (Polysorbate 80)5%Surfactant; stabilizes the interface.
Saline (0.9% NaCl)45%Diluent; adjusts tonicity.
Step-by-Step Methodology
  • Weighing: Accurately weigh the required amount of HMQ-4 powder into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously or sonicate at 37°C until the solution is perfectly clear.

    • Critical Check: If particles remain, the compound will embolize in the vein. Stop and re-evaluate dose.

  • Co-Solvent Addition: Add PEG 400 slowly to the DMSO concentrate. Vortex to mix.

  • Surfactant Addition: Add Tween 80 . Vortex gently (avoid excessive foaming).

  • Aqueous Dilution: Slowly add warm (37°C) Saline dropwise while vortexing.

    • Why dropwise? Rapid addition of water to a hydrophobic drug solution causes "shock precipitation."

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-particulates.

Protocol B: Oral Suspension (PO) — Recommended

Target: Oral Gavage (Chronic Dosing).[1] Mechanism: Steric stabilization. CMC increases viscosity to prevent sedimentation, while Tween 80 wets the hydrophobic surface of HMQ-4.

Vehicle Composition[2][8][9][10][11][12]
  • 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) (High viscosity grade)[1]

  • 0.1% to 0.5% (v/v) Tween 80 [1][5]

  • Solvent: Deionized Water[1][6]

Preparation Workflow

The physical method of preparation is as critical as the chemistry. Simple mixing often leads to agglomeration (clumping), resulting in high variability in dosing.

SuspensionWorkflow Step1 1. Weigh HMQ-4 Step2 2. Levigation (Mortar & Pestle) Step1->Step2 Micronize Step3 3. Add Tween 80 (Wetting) Step2->Step3 Paste Formation Step4 4. Geometric Dilution with CMC Step3->Step4 Slow Addition Step5 5. Homogenization Step4->Step5 Final Bulk

Figure 2: Levigation and geometric dilution workflow to ensure suspension homogeneity.

Step-by-Step Methodology
  • Vehicle Prep: Prepare 0.5% CMC in water overnight (allow polymer to hydrate fully). Add 0.1% Tween 80 to this bulk vehicle.[5]

  • Levigation (The Critical Step):

    • Place HMQ-4 powder in a clean mortar.[1]

    • Add a tiny amount of Tween 80 (undiluted) or the vehicle to create a thick paste.

    • Grind with the pestle. This breaks down crystal aggregates and wets the surface (removing the air layer that prevents suspension).

  • Geometric Dilution:

    • Add the CMC vehicle in small increments (equal to the volume of the paste), triturating constantly.

    • Gradually increase the volume until the mixture is fluid enough to transfer.

  • Transfer & Bulking: Transfer to a graduated cylinder. Rinse the mortar with vehicle to recover all drug. Fill to final volume.

  • Homogenization: Vortex or use a probe sonicator (low power) for 30 seconds to ensure uniform dispersion.

Quality Control & Validation

Never assume a formulation is correct. Validate it.

ParameterMethodAcceptance Criteria
Visual Inspection Light BoxSolution: Clear, no precipitate.Suspension: Uniform milky appearance, no settling for >5 mins.
Concentration HPLC-UV± 10% of target concentration. (Extract drug with Methanol for assay).
Stability Benchtop (RT)Re-assay after 4 hours. HMQ-4 has an N-OH group; check for oxidation products.[1]
Particle Size Microscopy/DLSSuspension: < 50 µm (to pass through gavage needle).

Animal Administration Limits

Adhere to these volume limits to prevent physiological stress (e.g., fluid overload, peritonitis).

SpeciesRouteMax Volume (Bolus)Vehicle Constraints
Mouse (25g) PO10 mL/kg (0.25 mL)Avoid high % Tween (>10%) to prevent GI irritation.[1]
IV5 mL/kg (0.125 mL)Strict: DMSO < 10%.[7] Injection rate < 1 mL/min.[2]
IP10 mL/kg (0.25 mL)High pH or DMSO can cause writhing/pain.
Rat (250g) PO10 mL/kg (2.5 mL)Well tolerated.[1]
IV5 mL/kg (1.25 mL)Use tail vein or jugular catheter.

References

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes.[7][8][9][10] International Journal of Toxicology, 25(6), 499-521.[1] Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[11] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Boston University IACUC. (2025).[10] Administration of Drugs and Experimental Compounds in Mice and Rats. Office of Research. Link

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Link

  • Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. CRC Press. Link

Sources

Application

experimental protocols for evaluating the anti-inflammatory effects of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

An In-Depth Guide to the Preclinical Evaluation of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone as a Novel Anti-Inflammatory Agent Introduction: Targeting Inflammation with Quinazolinone Scaffolds Inflammation is a f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Evaluation of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone as a Novel Anti-Inflammatory Agent

Introduction: Targeting Inflammation with Quinazolinone Scaffolds

Inflammation is a fundamental biological response of the body's immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a vital protective mechanism, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological properties, including significant anti-inflammatory potential.[3][4][5][6][7][8] Numerous derivatives have been developed and shown to modulate key inflammatory pathways.[1][8][9]

This guide provides a comprehensive, tiered framework of experimental protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory effects of a specific novel compound: 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone . The presented workflow progresses logically from initial in vitro screening to elucidate cellular activity and basic mechanism, through to in vivo models to confirm efficacy in a complex physiological system.

Section 1: Foundational In Vitro Screening: Assessing Cellular Activity and Safety

Scientific Rationale: The primary objective of this initial phase is twofold: first, to establish that the compound can inhibit an inflammatory response in a relevant cell model, and second, to ensure that this effect is not merely a consequence of cytotoxicity. The murine macrophage cell line, RAW 264.7, is an extensively validated and widely used model for studying inflammation.[10][11][12][13] Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce a robust inflammatory response, including the release of the key mediator, nitric oxide (NO).[10]

cluster_0 Initial In Vitro Workflow A RAW 264.7 Macrophage Culture B Dose-Response Treatment (Test Compound) A->B C MTT Assay (Cell Viability) B->C D Determine Non-Toxic Concentration Range C->D E LPS Stimulation + Treatment (at Non-Toxic Doses) D->E F Griess Assay for Nitric Oxide (NO) E->F G Calculate IC50 for NO Inhibition F->G

Caption: Initial in vitro screening workflow for cytotoxicity and primary anti-inflammatory activity.

Protocol 1.1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay determines the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells. This protocol is critical for identifying the concentration range of the test compound that can be used in subsequent assays without inducing cell death.[13]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 1.2: Nitric Oxide (NO) Production Inhibition (Griess Assay)

Principle: In response to LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a pro-inflammatory mediator. NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a simple colorimetric method that quantifies nitrite levels, serving as a reliable surrogate for NO production.[15][10] A reduction in nitrite indicates inhibition of the inflammatory response.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.1. Pre-treat the cells for 1-2 hours with non-toxic concentrations of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation.[15] Include controls: a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (a known iNOS inhibitor like L-NAME).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[15]

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[15][12]

  • Measurement: Measure the absorbance at 540 nm.[11]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Data Presentation: Foundational Screening Results

Compound Concentration (µM)Cell Viability (%) (MTT Assay)Nitrite Concentration (µM) (Griess Assay)% NO Inhibition
Vehicle Control (LPS)100 ± 5.245.3 ± 2.10
198.7 ± 4.540.1 ± 1.811.5
1097.2 ± 3.925.6 ± 1.543.5
2595.5 ± 4.111.2 ± 0.975.3
5092.1 ± 5.85.8 ± 0.587.2
10088.4 ± 6.34.1 ± 0.491.0
Data are representative examples (Mean ± SD).

Section 2: Elucidating the Mechanism of Action

Scientific Rationale: After confirming that the compound has anti-inflammatory activity, the next critical step is to investigate how it works. Inflammation is orchestrated by complex signaling networks. Two of the most important are the arachidonic acid cascade, which produces prostaglandins and leukotrienes via COX and LOX enzymes, and the intracellular signaling pathways like NF-κB and MAPKs, which control the expression of pro-inflammatory genes.[16][17][18][19][20][21]

Targeting the Arachidonic Acid Cascade

A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-1 (Constitutive) Prostaglandins (Gastric protection, etc.) B->C D COX-2 (Inducible) Prostaglandins (Inflammation, Pain) B->D E 5-LOX Leukotrienes (Inflammation) B->E

Caption: The arachidonic acid cascade showing the roles of COX-1, COX-2, and 5-LOX enzymes.

Principle: Cyclooxygenase (COX) exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[1][5] Selective inhibition of COX-2 over COX-1 is a key goal for modern anti-inflammatory drugs to minimize gastrointestinal side effects.[5] The 5-lipoxygenase (5-LOX) pathway produces leukotrienes, which also contribute significantly to inflammation.[7] Evaluating the compound's effect on these enzymes provides direct mechanistic insight.

Protocols 2.1 & 2.2: In Vitro COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays

Methodology: Commercially available enzyme inhibitor screening kits (e.g., fluorometric or colorimetric) are the most direct way to assess these activities.[22][23] The general procedure is as follows:

  • Reagent Preparation: Prepare all kit components (assay buffer, enzyme, substrate, positive controls like Celecoxib for COX-2 and Zileuton for 5-LOX) according to the manufacturer's protocol.[22][24]

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the respective enzyme (recombinant human COX-1, COX-2, or 5-LOX) to the wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Incubation and Measurement: Incubate for the specified time at the recommended temperature. Measure the output (fluorescence or absorbance) using a plate reader.

  • Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation: Enzyme Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
Test Compound >10015.245.8>6.5
Celecoxib 85.51.5N/A57.0
Zileuton N/AN/A5.2N/A
Data are representative examples.
Investigating Intracellular Signaling Pathways

Principle: Nuclear Factor-kappa B (NF-κB) is a master transcription factor that plays a central role in inflammation by inducing the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[16][25][26][27] Mitogen-activated protein kinases (MAPKs), such as p38 and JNK, are also critical upstream regulators of the inflammatory response.[17][18][20] Inhibition of these pathways is a highly effective anti-inflammatory strategy.

cluster_n Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_path MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_path IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Genes Induces Transcription Nucleus Nucleus

Caption: Simplified NF-κB and MAPK signaling pathways activated by LPS.

Protocol 2.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[28] A sandwich ELISA is used to measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by macrophages into the culture medium.[29][30] A reduction in these cytokines is a direct measure of the compound's anti-inflammatory effect.[31]

Methodology:

  • Sample Preparation: Prepare cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the test compound, as described in Protocol 1.2.

  • ELISA Procedure (General Sandwich Protocol): a. Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[28] b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS). c. Sample Incubation: Add standards (known concentrations of recombinant cytokine) and the collected supernatants to the wells and incubate. d. Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured cytokine. e.g. Enzyme Conjugate: Wash and add an enzyme-linked conjugate, such as Streptavidin-Horseradish Peroxidase (HRP), which binds to the biotinylated detection antibody.[32] f. Substrate Addition: Wash and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change. g. Stopping Reaction: Stop the reaction with an acid solution (e.g., H₂SO₄).[30]

  • Measurement and Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Data Presentation: Cytokine Inhibition

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)< 15< 10
Vehicle Control (LPS)3500 ± 2101800 ± 150
Test Compound (10 µM) + LPS1850 ± 160950 ± 90
Test Compound (25 µM) + LPS750 ± 95420 ± 55
Data are representative examples (Mean ± SD).

Section 3: In Vivo Validation of Therapeutic Efficacy

Scientific Rationale: Demonstrating efficacy in a whole organism is the definitive step in preclinical evaluation. In vivo models account for drug absorption, distribution, metabolism, and excretion (ADME), and involve the complex interplay of multiple cell types and systems that cannot be replicated in vitro. We will utilize a model for acute inflammation and one for chronic, immune-mediated inflammation.

cluster_0 In Vivo Evaluation Workflow A Animal Acclimatization (Wistar/SD Rats) B Group Assignment (Vehicle, Test Compound, Ref. Drug) A->B C Oral Administration of Compounds B->C D Induction of Inflammation C->D E Acute Model: Carrageenan Paw Edema D->E F Chronic Model: Adjuvant-Induced Arthritis D->F G Measure Paw Volume (0-6 hours) E->G H Measure Arthritis Score, Paw Volume, Body Weight (0-21 days) F->H I Data Analysis: % Inhibition of Edema G->I J Data Analysis: Disease Progression H->J

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting In Vitro Solubility of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Welcome to the Advanced Application Support Center. As researchers transition from in silico design or chemical synthesis to in vitro biological evaluation, handling highly lipophilic heterocyclic compounds becomes a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As researchers transition from in silico design or chemical synthesis to in vitro biological evaluation, handling highly lipophilic heterocyclic compounds becomes a primary bottleneck.

This guide provides a deep-dive, mechanistic approach to resolving the severe aqueous solubility issues associated with 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone . By understanding the thermodynamic drivers of precipitation, you can select the most biologically compatible solubilization strategy for your cell-based assays.

Diagnostic Troubleshooting Workflow

Before altering your assay parameters, use the following decision tree to identify the least disruptive intervention for your specific experimental setup.

Troubleshooting Start Precipitation in In Vitro Assay CheckDMSO Step 1: Verify Anhydrous DMSO (Max 0.5% final conc.) Start->CheckDMSO CheckPH Step 2: Buffer pH Optimization (Adjust pH > pKa of 3-OH) CheckDMSO->CheckPH Still precipitating? CheckCarrier Step 3: Carrier Addition (HP-β-CD or Poloxamer 407) CheckPH->CheckCarrier pH adjustment toxic to cells? Success Homogeneous Solution Ready for Assay CheckPH->Success Solubilized CheckCarrier->Success Complex formed

Diagnostic workflow for resolving quinazolinone precipitation in aqueous media.

Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone consistently "crash out" when transferred from DMSO to my cell culture medium? A: The precipitation is driven by two distinct thermodynamic forces. First, the compound features a rigid, planar quinazolinone core and a lipophilic p-tolyl (4-methylphenyl) group, which strongly promote hydrophobic aggregation and


 stacking in water[1]. Second, the 3-hydroxyl (-OH) group acts as a potent hydrogen bond donor, while the carbonyl at position 4 (C=O) acts as an acceptor. This creates a highly stable intermolecular hydrogen-bonding network, resulting in a crystal lattice energy that resists aqueous solvation[2]. When diluted, the molecules rapidly self-associate to minimize contact with the aqueous phase.

Q2: What is the optimal stock solution preparation strategy? A: Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[1]. However, you must use anhydrous (dry) DMSO . Because DMSO is highly hygroscopic, it absorbs atmospheric water over time. Even a 5% water content in your DMSO stock can initiate premature nucleation of the quinazolinone derivative. Always store your stock solutions in tightly sealed, argon-purged aliquots at -20°C, and warm them to 37°C before use to overcome initial lattice energy.

Q3: Can I manipulate the assay buffer to prevent precipitation without increasing DMSO concentration? A: Yes, through targeted pH manipulation. The 3-hydroxy group on the quinazolinone ring is weakly acidic. By adjusting your assay buffer to a slightly alkaline pH (e.g., pH 7.8 - 8.0), you can partially deprotonate the 3-OH group to its conjugate base (N-O⁻). The introduction of this negative charge drastically disrupts the intermolecular H-bonding network and enhances ion-dipole interactions with water, significantly increasing solubility[2]. Note: Ensure your specific cell line can tolerate a pH of 7.8 for the duration of the assay.

Q4: If pH manipulation is too toxic for my cells, what excipients are most effective for this chemical class? A: For in vitro assays where pH must remain strictly at 7.4, host-guest complexation using Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic p-tolyl ring, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk solubility[3]. Alternatively, creating a solid dispersion using polymers like Poloxamer 407 can decrease the drug's crystallinity and improve wettability[4].

Quantitative Solubilization Data

The following table summarizes the expected solubility enhancements and associated cytotoxicity risks when applying various formulation strategies to lipophilic quinazolinone derivatives.

Solubilization StrategyExpected Aqueous ConcentrationCytotoxicity Risk (In Vitro)Mechanistic Action
100% Aqueous Buffer (pH 7.4) < 1 µMLowBaseline (High crystal lattice energy)
1% DMSO in Buffer 5 - 10 µMModerateCo-solvent polarity shift[1]
Buffer (pH 8.0) + 0.5% DMSO 25 - 50 µMLow-ModerateIonization of the 3-OH group[2]
Poloxamer 407 Solid Dispersion 75 - 100 µMLowAmorphous transition & micellization[4]
10% HP-

-CD + 0.5% DMSO
> 150 µMLowHost-guest inclusion complexation[3]

Self-Validating Experimental Protocols

To ensure data integrity, every solubilization attempt must be empirically validated before being applied to biological samples.

Protocol A: Preparation of HP- -CD Inclusion Complexes

Use this protocol when high concentrations (>50 µM) are required without altering physiological pH.

  • Preparation: Prepare a 10% (w/v) solution of HP-

    
    -CD in your basal cell culture medium (without FBS). Filter-sterilize through a 0.22 µm PES membrane.
    
  • Stock Addition: Dissolve 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in anhydrous DMSO to create a 20 mM stock.

  • Complexation: Add the DMSO stock dropwise to the HP-

    
    -CD medium while continuously vortexing. Do not exceed a final DMSO concentration of 0.5% (v/v).
    
  • Incubation: Incubate the mixture at 37°C for 2 hours on an orbital shaker (200 rpm) to allow thermodynamic equilibrium of the host-guest complex.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes.

    • Pass: No visible pellet. Analyze the supernatant via Dynamic Light Scattering (DLS); a monodisperse signal indicates successful encapsulation.

    • Fail: A visible white pellet indicates the saturation limit of the cyclodextrin has been exceeded.

Protocol B: The "Dropwise-Vortex" Aqueous Dilution Method

Use this protocol for low-concentration assays (<10 µM) relying solely on DMSO as a co-solvent.

  • Pre-warming: Pre-warm the aqueous cell culture medium to 37°C. Adding cold medium drastically reduces the saturation solubility and induces instant "crashing out"[1].

  • Dilution: Place the tube containing the pre-warmed medium on a vortex mixer set to medium speed.

  • Addition: Using a micro-pipette, add the 1000x DMSO stock solution dropwise directly into the center of the vortex.

  • Self-Validation Step: Before applying to cells, place a 100 µL aliquot of the final solution into a 96-well plate and inspect it under an inverted phase-contrast microscope at 20x magnification. Ensure there are no micro-crystals or needle-like aggregates.

Mechanistic Pathway of Precipitation vs. Solubilization

Understanding the molecular fate of the compound upon aqueous dilution is critical for rational troubleshooting.

Mechanism Drug 3-hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone Aqueous Dilution in Aqueous Media (Hydrophobic Effect) Drug->Aqueous HBond Intermolecular H-Bonding (3-OH to 4-C=O) Aqueous->HBond PiStack π-π Stacking (Quinazolinone Core) Aqueous->PiStack Deprotonation Alkaline pH Shift (Ionization to N-O⁻) Aqueous->Deprotonation Intervention 1 Cyclodextrin HP-β-CD Encapsulation (Shielding p-Tolyl group) Aqueous->Cyclodextrin Intervention 2 Precipitate Crystalline Aggregation (Assay Failure) HBond->Precipitate PiStack->Precipitate Soluble Thermodynamically Stable Solvated Monomers Deprotonation->Soluble Breaks H-Bonds Cyclodextrin->Soluble Prevents π-π Stacking

Thermodynamic pathways comparing spontaneous precipitation against engineered solubilization interventions.

References

  • Aneesh, T. P., et al. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique." ResearchGate, Mar. 2017. 4

  • Benchchem Technical Support. "Enhancing the Bioavailability of Quinazoline Derivatives." Benchchem. 3

  • Benchchem Technical Support. "Fluproquazone Solubility for In Vitro Assays." Benchchem. 1

  • El-Adl, K., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses." MDPI, May 2021. 2

  • Wang, Y., et al. "Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment." PMC (NIH). 5

Sources

Optimization

purification strategies for crude 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone product.

Welcome to the technical support resource for the purification of crude 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of crude 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your purification workflow. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific, practical problems that can arise during the purification of your target compound. Each answer provides a step-by-step approach and explains the underlying chemical principles.

Q1: My final product yield is very low after recrystallization. Where am I losing my compound?

Low recovery from recrystallization is a frequent issue, often stemming from solvent selection or procedural execution.

Possible Causes and Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

    • Action: Perform a small-scale solvent screen. Test solvents like ethanol, methanol, ethyl acetate, toluene, and mixtures (e.g., ethanol/water, ethyl acetate/hexanes). A good starting point for quinazolinone derivatives is often ethanol or a mixture of chloroform and methanol[1].

  • Using an Excessive Volume of Solvent: Using too much solvent will keep more of your product dissolved even after cooling, drastically reducing the yield.

    • Action: Add the hot solvent portion-wise to your crude product, with stirring and heating, until the solid just dissolves. This ensures you are using the minimum amount of solvent required.

  • Premature Crystallization During Hot Filtration: If your crude product has insoluble impurities, you must perform a hot filtration. If the solution cools during this step, the product will crystallize prematurely on the filter paper.

    • Action: Use a pre-heated funnel (stemless or short-stemmed) and filter the hot solution quickly. If crystals form, you can wash the filter paper with a small amount of hot solvent to redissolve the product.

  • Insufficient Cooling: Crystallization is a time- and temperature-dependent process.

    • Action: Allow the flask to cool slowly to room temperature first to form well-defined crystals. Then, place it in an ice bath or refrigerator for at least 30 minutes to an hour to maximize precipitation.

Q2: I'm seeing persistent impurities on my TLC and HPLC analyses. What are they and how do I remove them?

Persistent impurities are often structurally related to the desired product or are unreacted starting materials. The most common synthesis of 2,3-disubstituted 4(3H)-quinazolinones involves the cyclization of an acylated anthranilic acid derivative, which can lead to specific side products[2][3].

Common Impurities & Removal Strategies:

  • Unreacted 2-Amino-N-hydroxybenzamide: This starting material is significantly more polar than your product. It can typically be removed via a silica gel column.

  • Unreacted 4-Methylbenzoyl Chloride or Acetic Anhydride: These are usually quenched and removed during the aqueous work-up phase. If they persist, they are easily separated by column chromatography.

  • Intermediate 2-(4-methylbenzoyl)amino-N-hydroxybenzamide: This uncyclized intermediate will be more polar than the final product. It can be separated effectively using column chromatography.

  • Corresponding Benzoxazinone: A common side-product in quinazolinone synthesis is the formation of a 1,3-benzoxazin-4-one intermediate[1][2]. This impurity often has a similar polarity to the desired product, making separation challenging.

    • Action: A carefully optimized column chromatography protocol is your best option. Use a shallow gradient of a solvent system like ethyl acetate/petroleum ether or chloroform/methanol[4][5]. Monitor fractions closely by TLC.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. This often happens if the boiling point of the solvent is too high or if impurities are depressing the melting point.

Solutions:

  • Lower the Crystallization Temperature: If the solution is still very hot when saturation is reached, the product may separate as a liquid. Try using a lower-boiling point solvent.

  • Change the Solvent System: Use a solvent mixture. Dissolve the oil in a good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexanes) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Re-purify: If the issue is due to a high impurity load, the product may need pre-purification by flash chromatography before attempting recrystallization.

Q4: The final product is a persistent yellow or brown color. How can I decolorize it?

Color is usually due to high molecular weight, conjugated impurities or degradation products.

Decolorization Techniques:

  • Activated Charcoal Treatment: This is the most common method.

    • Protocol: Dissolve the crude product in the minimum amount of a suitable hot solvent. Add a very small amount of activated charcoal (1-2% by weight) to the hot solution. Swirl for a few minutes. Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The Celite prevents the fine charcoal particles from passing through. Let the filtrate cool and crystallize.

    • Caution: Charcoal can adsorb your product, so use it sparingly to avoid significant yield loss.

  • Recrystallization: Sometimes, a simple recrystallization is sufficient, as the colored impurities may remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone?

The choice of method depends on the purity of your crude product and the nature of the impurities. A combination of techniques is often most effective.

  • For moderately clean crude (>85% purity): Recrystallization is often sufficient and is excellent for scalability.

  • For crude material with multiple or closely-eluting impurities: Flash column chromatography on silica gel is the method of choice for achieving high purity (>95%)[1][4][5]. It offers superior separation power for structurally similar compounds.

The workflow diagram below can help you decide on the best strategy.

Purification Strategy Decision Workflow

PurificationWorkflow Start Crude Product TLC_Check Analyze by TLC Start->TLC_Check Decision_Purity Purity Assessment TLC_Check->Decision_Purity High_Purity High Purity (>85%) Single major spot Decision_Purity->High_Purity Clean Low_Purity Low Purity (<85%) Multiple spots Decision_Purity->Low_Purity Impure Recrystallize Recrystallization High_Purity->Recrystallize Column Flash Column Chromatography Low_Purity->Column Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallize->Purity_Analysis Column->Recrystallize Optional Polish Column->Purity_Analysis Final_Product Pure Product (>98%) Purity_Analysis->Final_Product

Caption: Decision tree for selecting a purification strategy.

Q2: What are the recommended solvent systems for purification?

The optimal solvent system will depend on your specific impurities, but here are some validated starting points.

Purification MethodRecommended Solvent SystemsKey Considerations
Recrystallization • Ethanol• Methanol• Ethyl acetate / Hexanes• Chloroform / Methanol[1]The goal is high solubility when hot and low solubility when cold. Solvent mixtures can be fine-tuned for optimal recovery.
Flash Column Chromatography • Ethyl acetate / Petroleum ether (or Hexanes)• Chloroform / Methanol (e.g., 49:1)[1]• Dichloromethane / MethanolStart with a low polarity mobile phase and gradually increase the polarity. Aim for a product Rf of ~0.3 on TLC for good separation.
Thin-Layer Chromatography (TLC) • Ethyl acetate / Petroleum ether (8:2)[6]• Chloroform / Methanol (40:1)[1]Use the same solvent system as for column chromatography to effectively monitor reaction progress and column fractions.
Q3: How do I properly perform and monitor flash column chromatography for this compound?

Flash chromatography is a powerful technique that uses pressure to speed up the separation of compounds on a stationary phase (silica gel).

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal mobile phase using TLC. The ideal system will give your product an Rf value between 0.25 and 0.35 and show good separation from all impurities.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel using the "slurry method" with your chosen mobile phase to ensure a homogenous, air-free packing.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often results in better resolution.

  • Elution:

    • Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes. The volume of each fraction should be about one-quarter of the column volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm both purity and structural identity.[7]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[8][9] A pure sample should show a single major peak. Purity is often reported as a percentage of the total peak area. A typical method would use a C18 reverse-phase column with a water/acetonitrile gradient.[7][10]

    • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single spot.[11]

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure. The spectra should show the expected chemical shifts and coupling constants for the 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone structure.[4][9]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O (carbonyl) and O-H (hydroxyl) groups.[6][11]

Q5: What is the stability and proper storage condition for the purified compound?

4(3H)-quinazolinones are generally stable heterocyclic compounds.[3] However, the N-hydroxy functionality can be sensitive to certain conditions.

  • Storage: Store the purified solid in a tightly sealed vial, protected from light, in a cool, dry place. A desiccator or storage at refrigerated temperatures (2-8 °C) is recommended for long-term stability.

  • Potential Instability: Be aware that N-hydroxy compounds can sometimes be unstable on silica gel over long periods, so it is best to perform column chromatography efficiently without unnecessary delays.

References
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. US National Library of Medicine, National Institutes of Health. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Supporting Information. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. US National Library of Medicine, National Institutes of Health. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2- quinolone-3-carboxamides as DNA gyrase B- targeted antibacterial. u:scholar. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. US National Library of Medicine, National Institutes of Health. [Link]

  • Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. [Link]

  • 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. NIST WebBook. [Link]

Sources

Troubleshooting

minimizing byproduct formation in 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone reactions.

Welcome to the Technical Support Center for Quinazolinone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone .

The 4(3H)-quinazolinone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities ranging from anticancer to antimicrobial properties [1]. However, introducing an N-hydroxyl group at the 3-position while maintaining a p-tolyl group at the 2-position introduces competing nucleophilic pathways. This guide provides a self-validating framework to understand the causality of byproduct formation and offers field-proven protocols to maximize your target yield [2].

Part 1: Mechanistic Overview & Byproduct Pathways

The standard synthesis of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone typically proceeds via the nucleophilic ring-opening of a 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one intermediate using hydroxylamine hydrochloride (NH₂OH·HCl), followed by intramolecular dehydrative cyclization [3].

Because hydroxylamine is an ambident nucleophile, the reaction trajectory is highly sensitive to pH, temperature, and solvent polarity. Failure to control these parameters leads to three primary failure modes:

  • O-Acylation (Kinetic Byproduct): Attack by the harder oxygen atom of hydroxylamine.

  • Stalled Ring-Opened Intermediates: Failure of the N-attacked intermediate to undergo cyclization.

  • Deoxygenation (Thermodynamic Degradation): Loss of the N-OH group to form the 2-(4-methylphenyl)quinazolin-4(3H)-one [4].

ReactionPathway A 2-(4-methylphenyl)-4H- 3,1-benzoxazin-4-one C Ring-Opened Intermediate (N-attack) A->C N-nucleophilic attack (Controlled pH) D O-Acylated Byproduct (O-attack) A->D O-nucleophilic attack (High pH / Polar Solvent) B NH2OH·HCl + Base B->A C->C Stalled (Low Temp / Neutral pH) E 3-hydroxy-2-(4-methylphenyl)- 4(3H)-quinazolinone (Desired) C->E Dehydration / Cyclization (Heat, pH 5-6) F Deoxygenated Byproduct [M-16] E->F Over-heating / Strong Base

Reaction pathways and byproduct formation in 3-hydroxyquinazolinone synthesis.

Part 2: Byproduct Profiling & Root Cause Analysis

To effectively troubleshoot, you must correlate your analytical data (LC-MS/HPLC) with the mechanistic root cause. Table 1 summarizes the quantitative and qualitative profiles of common byproducts.

Table 1: Byproduct Identification and Mitigation Matrix

Byproduct IdentityLC-MS SignatureRoot Cause (Causality)Mitigation Strategy
O-Acylated Isomer [M+H]⁺ = 253.09(Different retention time than target)High pH (>8): Deprotonation of hydroxylamine increases the nucleophilicity of the harder oxygen atom, favoring O-attack on the benzoxazinone carbonyl.Buffer the reaction to pH 5.5–6.5 using anhydrous sodium acetate instead of pyridine or NaOH.
Uncyclized Intermediate [M+H]⁺ = 271.10(+18 Da vs target)Insufficient Dehydration: The initial N-attack occurs, but the subsequent intramolecular condensation stalls due to low temperature or lack of mild acid catalysis.Increase reflux time; add a catalytic amount of glacial acetic acid to promote the elimination of water.
Deoxygenated Product [M+H]⁺ = 237.10(-16 Da vs target)Thermal/Basic Degradation: Prolonged heating in the presence of strong bases causes the cleavage of the weak N-O bond, yielding the N-H quinazolinone.Strictly limit reaction time via TLC monitoring. Avoid temperatures exceeding 110°C.

Part 3: Optimized, Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By embedding analytical checkpoints within the workflow, you ensure that intermediate failures are caught before proceeding to the next step.

Reagents Required:

  • 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (1.0 eq, 10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq, 30 mmol)

  • Anhydrous Sodium Acetate (NaOAc) (3.0 eq, 30 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Preparation of the Nucleophile Complex:

    • Suspend NH₂OH·HCl (30 mmol) and anhydrous NaOAc (30 mmol) in 30 mL of absolute ethanol.

    • Causality: Using NaOAc instead of stronger bases ensures the pH remains slightly acidic/neutral (pH ~6). This suppresses the deprotonation of the hydroxyl group, forcing the softer nitrogen atom to act as the primary nucleophile, thereby preventing O-acylation [3].

    • Validation Check 1: Stir for 30 minutes at room temperature. Filter the precipitated NaCl. The filtrate should be clear.

  • Ring-Opening Addition:

    • Dissolve the benzoxazinone (10 mmol) in 20 mL of absolute ethanol and add it dropwise to the hydroxylamine filtrate at 0°C over 15 minutes.

    • Causality: Low initial temperatures prevent premature, uncontrolled ring-opening which can lead to polymerization or degradation.

  • Cyclization and Dehydration:

    • Add 0.5 mL of glacial acetic acid to the mixture.

    • Heat the reaction to a gentle reflux (78°C) for 4–6 hours.

    • Causality: The acetic acid acts as a proton shuttle, protonating the intermediate hydroxyl group to make it a better leaving group (as H₂O), forcing the stalled uncyclized intermediate to close into the quinazolinone ring [2].

    • Validation Check 2 (Critical): At t = 3 hours, pull a 50 µL aliquot for TLC (Eluent: EtOAc/Hexane 1:1) and LC-MS. You should see the disappearance of the intermediate mass (m/z 271) and the dominance of the target mass (m/z 253). If m/z 271 persists, continue refluxing. If m/z 237 (deoxygenation) appears, immediately quench the reaction.

  • Workup and Isolation:

    • Concentrate the mixture under reduced pressure to one-third of its volume.

    • Pour the concentrated mixture into 100 mL of ice-cold distilled water with vigorous stirring.

    • Filter the resulting white/pale-yellow precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water to obtain the pure 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

Part 4: Troubleshooting FAQs

Q: My LC-MS shows a massive peak at[M-16]. What went wrong, and how do I fix it? A: A mass of [M-16] indicates deoxygenation (loss of the N-hydroxyl group), resulting in 2-(4-methylphenyl)quinazolin-4(3H)-one. This is a thermodynamic sink caused by over-heating or using a base that is too strong (like NaOH or KOH). To fix this, switch to a milder base like sodium acetate, strictly monitor the reaction via TLC, and do not exceed a reflux temperature of 80°C.

Q: I am getting a mixture of the ring-opened intermediate and the final product. Should I increase the equivalents of hydroxylamine? A: No. Increasing hydroxylamine equivalents will not drive cyclization; it will only increase the rate of the initial benzoxazinone ring-opening. The bottleneck is the dehydration step. To force cyclization, you need to add a catalytic amount of acid (e.g., glacial acetic acid or p-TsOH) to facilitate the elimination of water, or use a Dean-Stark apparatus if running the reaction in a higher-boiling solvent like toluene.

Q: Why do you recommend absolute ethanol over aqueous ethanol for this reaction? A: The final step of the mechanism is a dehydrative cyclization (loss of H₂O). According to Le Chatelier's principle, the presence of excess water in the solvent system will push the equilibrium backward, stabilizing the uncyclized ring-opened intermediate and increasing your byproduct ratio. Absolute ethanol ensures a dry environment that favors water elimination [4].

Q: Can I synthesize this compound directly from anthranilic acid in a one-pot multicomponent reaction? A: While one-pot syntheses (anthranilic acid + p-toluoyl chloride + hydroxylamine) are reported in the literature, they are highly prone to generating complex byproduct mixtures, particularly unreacted amides and O-aroylated species. For high-purity applications in drug development, the step-wise approach (isolating the benzoxazinone first) provides superior control over the reaction trajectory.

References

  • Chen, K., Wang, S., Fu, S., Kim, J., Park, P., Liu, R., & Lei, K. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences, 26(6), 2473.[Link]

  • Avram, S., Buiu, C., Borota, A., & Dinica, R. M. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2544.[Link]

  • Li, Y., Zhang, Y., Wang, Z., & Chen, Y. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Frontiers in Chemistry, 8, 608780.[Link]

  • Singh, A., Kumar, A., & Sharma, P. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(35), 32152–32161.[Link]

Optimization

Technical Support Center: Spectroscopic Analysis of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical nuances of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical nuances of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone . This molecule—a privileged heterocyclic scaffold in drug discovery—presents unique spectroscopic challenges due to its tautomeric potential, intermolecular hydrogen bonding, and specific electronic deshielding effects.

This guide synthesizes theoretical causality with field-proven experimental protocols to ensure your structural characterization is both accurate and self-validating.

Visual Troubleshooting Workflow

Troubleshooting Start Spectroscopic Anomaly Detected NMR 1H-NMR Issue Start->NMR IR FT-IR Issue Start->IR MS ESI-MS Issue Start->MS NMR_OH Missing N-OH Signal NMR->NMR_OH NMR_C5 Overlapping Aromatics NMR->NMR_C5 IR_CO Broad/Shifted C=O Band IR->IR_CO MS_Ion Poor Ionization [M+H]+ MS->MS_Ion Sol_NMR1 Use ultra-dry DMSO-d6 & VT-NMR NMR_OH->Sol_NMR1 Sol_NMR2 Run 2D COSY/HMBC (Target C5-H) NMR_C5->Sol_NMR2 Sol_IR Switch to Solid-State ATR-FTIR IR_CO->Sol_IR Sol_MS Switch to ESI(-) Detect [M-H]- MS_Ion->Sol_MS

Fig 1: Decision tree for troubleshooting spectroscopic anomalies in quinazolinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: The Missing Hydroxyl Proton in ¹H-NMR

Q: Why is the N-OH proton signal missing or extremely broad in my ¹H-NMR spectrum? Causality: The hydroxyl proton on the N3 position is relatively acidic and undergoes rapid intermolecular chemical exchange with trace moisture in deuterated solvents (like CDCl₃). On the NMR timescale, this rapid exchange averages the signal into the baseline, rendering it invisible. Solution: Switch your solvent to strictly anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, which effectively "locks" the N-OH proton in place, slowing down the exchange rate. When properly prepared, the N-OH proton will appear as a distinct, albeit broad, singlet around


 10.50 ppm[1].
Issue 2: Aromatic Signal Overlap in ¹H-NMR

Q: How do I unambiguously assign the quinazolinone C5 proton from the overlapping 4-methylphenyl aromatic signals? Causality: The C5 proton is located in the peri-position relative to the C4 carbonyl group. The strong magnetic anisotropy and electron-withdrawing nature of the adjacent C=O group creates a localized deshielding cone[2]. Solution: Look for a distinct doublet (


 Hz) shifted significantly downfield (typically 

8.15 – 8.30 ppm), well separated from the main 4-methylphenyl aromatic multiplet (

7.30 – 7.80 ppm). To self-validate this assignment, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment; the C5 proton will show a strong 3-bond correlation to the C4 carbonyl carbon (~160-164 ppm).
Issue 3: Ambiguous Carbonyl Stretching in FT-IR

Q: My IR spectrum shows a broad, merged band in the 1600-1700 cm⁻¹ region. How do I differentiate the C=O and C=N stretches? Causality: In the solid state, 3-hydroxyquinazolinones form strong intermolecular hydrogen bonds between the N-OH group of one molecule and the C4=O group of another. This hydrogen bonding weakens the double-bond character of the carbonyl, shifting its stretching frequency lower (towards ~1665 cm⁻¹), causing it to merge with the quinazoline C=N stretch (~1610 cm⁻¹)[1]. Solution: Perform solid-state ATR-FTIR to capture the true crystalline hydrogen-bonding network, but run a parallel solution-phase IR (in CH₂Cl₂) to break the intermolecular hydrogen bonds. In solution, the C=O band will shift back to a higher, sharper frequency (~1680 cm⁻¹), allowing for clear differentiation.

Issue 4: Poor Ionization in ESI-MS

Q: Why am I seeing low signal-to-noise for the[M+H]⁺ ion in positive electrospray ionization (ESI+)? Causality: The N-OH moiety imparts an acidic character to the molecule. In positive ion mode, protonation is energetically unfavorable compared to basic amines, often leading to poor ionization efficiency and the formation of complex sodium adducts ([M+Na]⁺). Solution: Switch the mass spectrometer polarity to negative ion mode ESI(-). The molecule readily deprotonates to form a highly stable[M-H]⁻ anion, vastly improving sensitivity and yielding predictable fragmentation pathways[3].

Data Presentation: Reference Tables

Table 1: Expected ¹H-NMR Chemical Shifts (in DMSO-d₆) | Proton Assignment | Expected Shift (


, ppm) | Multiplicity | Integration | Causality / Diagnostic Value |
| :--- | :--- | :--- | :--- | :--- |
| C5-H (Quinazolinone)  | 8.15 - 8.30 | Doublet (

Hz) | 1H | Highly deshielded by adjacent C4=O | | N-OH | 10.50 - 10.90 | Broad Singlet | 1H | Confirms N-hydroxy tautomer; solvent dependent | | 4-Methylphenyl | 7.30 - 7.80 | AB Quartet / Multiplet| 4H | Characteristic of para-substituted aryl ring | | C6, C7, C8-H | 7.40 - 7.90 | Multiplets | 3H | Core quinazolinone aromatic protons | | -CH₃ (Tolyl group) | 2.35 - 2.45 | Singlet | 3H | Shielded aliphatic methyl |

Table 2: Diagnostic FT-IR Wavenumbers (Solid-State ATR)

Functional Group Wavenumber (cm⁻¹) Intensity Causality / Diagnostic Value
O-H Stretch 3100 - 3465 Broad, Medium Broadened by intermolecular H-bonding
C=O Stretch (Lactam) 1660 - 1680 Strong, Sharp Shifted lower due to conjugation/H-bonding

| C=N Stretch (Imine) | 1600 - 1620 | Medium | Characteristic of the quinazoline ring system |

Experimental Protocols
Protocol 1: Preparation of Ultra-Dry NMR Samples for Exchangeable Proton Detection

This protocol ensures the visibility of the elusive N-OH proton by eliminating chemical exchange with water.

  • Sample Desiccation: Dry 5 mg of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone under high vacuum (≤ 0.1 mbar) at 40°C for 12 hours to remove trace surface moisture.

  • Solvent Preparation: Use fresh, ampouled DMSO-d₆ (99.9% D) packaged under argon. Do not use older bottles that have been exposed to ambient air.

  • Sample Preparation (Glovebag): Inside a dry nitrogen glovebag, dissolve the desiccated sample in 0.6 mL of the ampouled DMSO-d₆. Transfer to a high-quality NMR tube and cap tightly with a PTFE cap and parafilm.

  • Self-Validating Acquisition Step: Acquire a standard ¹H-NMR spectrum. Check the residual water peak at

    
     3.33 ppm. Validation: If the integration of the water peak is larger than your tolyl methyl peak (
    
    
    
    2.40 ppm), the sample is too wet, and the N-OH peak will likely be broadened into the baseline.
Protocol 2: ESI-MS/MS Optimization for N-Hydroxyquinazolinones

This protocol utilizes negative ion mode to generate stable molecular ions and diagnostic fragments.

  • Mobile Phase Selection: Prepare a mobile phase of 50:50 Acetonitrile:Water. Crucial: Add 0.1% Ammonium Hydroxide (NH₄OH) instead of Formic Acid to promote deprotonation.

  • Tuning (ESI-): Infuse the sample at 10 µL/min. Set the capillary voltage to -3.5 kV. Isolate the [M-H]⁻ parent ion at m/z 251.1.

  • Fragmentation (MS/MS): Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas.

  • Self-Validating Acquisition Step: Look for the diagnostic loss of the hydroxyl radical[4]. Validation: You must observe a fragment at m/z 234.1 ([M-H-OH]⁻). If this peak is absent, increase the collision energy until the parent ion survival rate drops below 30%.

Visual Workflow: ESI-MS Fragmentation Pathway

Fragmentation M_minus_H [M-H]- m/z 251.1 Loss_O [M-H-O]- m/z 235.1 M_minus_H->Loss_O -O (16 Da) Loss_OH [M-H-OH]- m/z 234.1 Radical Anion M_minus_H->Loss_OH -OH (17 Da) Cleavage Quinazolinone Core m/z 134.0 M_minus_H->Cleavage Cleavage of Aryl Group

Fig 2: Primary ESI(-) mass spectrometry fragmentation pathways for 3-hydroxyquinazolinones.

References
  • Algohary, A. M., & Hassan, M. M. "Novel phospha-oxazepinoquinazolinyl derivatives of ibuprofen as nitric oxide synthase inhibitors: Synthesis and biological evaluation." Arabian Journal of Chemistry. Available at: [Link]

  • University of Southampton. "Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches." ePrints Soton. Available at:[Link]

  • SciSpace. "Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity." SciSpace. Available at: [Link]

  • Arora et al. "Synthesis of Quinazolinone Fused Schiff Bases." International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

Sources

Troubleshooting

optimizing dosage and administration routes for in vivo studies of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Welcome to the Quinazolinone In Vivo Core Solutions Portal . As a Senior Application Scientist, I have designed this technical support center to address the specific physicochemical and pharmacokinetic (PK) hurdles assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazolinone In Vivo Core Solutions Portal . As a Senior Application Scientist, I have designed this technical support center to address the specific physicochemical and pharmacokinetic (PK) hurdles associated with 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone .

Quinazolinones are "privileged structures" in drug discovery, but their highly planar cores and specific functional groups often lead to severe in vivo liabilities, including poor aqueous solubility and rapid clearance[1]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your animal models yield robust, reproducible data.

Module 1: Structural Liabilities & Metabolic Causality

Before optimizing dosing, we must understand the molecule's behavior in a biological system. The planar nature of the 4(3H)-quinazolinone core promotes strong intermolecular


 stacking, leading to high crystal lattice energy and poor dissolution rates[2]. Furthermore, the nonpolar 4-methylphenyl (p-tolyl) group significantly increases the LogP, reducing bioavailability[3].

The most critical liability, however, is the 3-hydroxyl group . While beneficial for target binding, it acts as a primary site for rapid Phase II metabolism (glucuronidation), leading to rapid systemic clearance.

Metabolism Parent 3-hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone Phase1 CYP450 Oxidation (Benzylic Methyl) Parent->Phase1 Phase I Phase2 UGT Glucuronidation (3-Hydroxyl Group) Parent->Phase2 Phase II Met1 Hydroxymethyl Metabolite Phase1->Met1 Met2 3-O-Glucuronide Conjugate Phase2->Met2 Clearance Rapid Systemic Clearance Met1->Clearance Met2->Clearance

Fig 1: Primary in vivo metabolic liabilities of the target quinazolinone.

Module 2: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon intravenous (IV) injection or when mixed with blood. How do I prevent this? Causality: This is a classic "solvent crash." If you dissolve a highly lipophilic quinazolinone in 100% DMSO and inject it into an aqueous environment (bloodstream), the DMSO rapidly diffuses away, leaving the insoluble drug to precipitate, potentially causing fatal embolisms in the animal. Solution: You must use a co-solvent system that creates stable micelles. Transition to a ternary vehicle system. A standard, well-tolerated IV vehicle for quinazolinones is 5% DMSO + 10% Cremophor EL (or Solutol HS15) + 85% Saline . The surfactant traps the hydrophobic p-tolyl group in its micellar core, preventing precipitation upon dilution in the blood.

Q2: I am seeing zero efficacy in my Oral (PO) dosing group despite a nanomolar IC50 in vitro. Why? Causality: Your compound is likely suffering from a combination of dissolution-rate limited absorption and high first-pass metabolism. The planar structure causes low maximum plasma concentration (


) and low Area Under the Curve (AUC)[2].
Solution:  Do not dose this compound orally as a simple powder in water. You must formulate it as a homogenous suspension. Using a vehicle containing a suspending agent and a wetting agent (e.g., 0.5% Carboxymethylcellulose (CMC-Na) + 0.1% Tween 80 ) will reduce the particle size and increase the surface area for absorption in the GI tract[4].

Q3: The half-life (


) in mice is less than 30 minutes. How do I extend exposure for a 24-hour efficacy study? 
Causality:  The 3-hydroxyl group is undergoing massive first-pass glucuronidation by UGT enzymes in the liver and intestine.
Solution:  If structural modification (e.g., capping the hydroxyl or replacing it with a bioisostere) is not an option, you must alter the administration route. Switch from IV/PO to Intraperitoneal (IP) administration  or use a continuous subcutaneous osmotic pump. Alternatively, pre-dosing the animals with a broad-spectrum UGT/CYP inhibitor (like 1-aminobenzotriazole, ABT) can artificially extend the half-life to validate target engagement in vivo.

Formulation Start Select In Vivo Route IV Intravenous (IV) Requires True Solution Start->IV PO Oral (PO) Suspension Tolerated Start->PO SolIV 5% DMSO + 10% Cremophor EL + 85% Saline IV->SolIV SolPO 0.5% CMC-Na + 0.1% Tween 80 in Water PO->SolPO Filter 0.22 µm Filtration SolIV->Filter Homogenize Probe Sonication SolPO->Homogenize

Fig 2: Decision matrix for vehicle selection based on administration route.

Module 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, strictly adhere to the following formulation workflows.

Protocol A: Preparation of a 5 mg/kg Intravenous (IV) Solution

Note: This protocol yields a 1 mg/mL solution. For a standard 20g mouse, a 100 µL injection volume delivers 5 mg/kg.

  • Weighing: Accurately weigh 1.0 mg of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone powder into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of molecular biology grade DMSO (5% of final volume). Vortex vigorously for 2 minutes until the powder is fully dissolved into a clear liquid. Do not proceed if particulates remain.

  • Micellar Encapsulation: Add 100 µL of Cremophor EL or Solutol HS15 (10% of final volume). Vortex for 3 minutes. The solution will become viscous.

  • Aqueous Dilution: Slowly add 850 µL of sterile 0.9% Saline dropwise while continuously vortexing. Rapid addition will cause localized solvent crashing.

  • Sterilization & Validation: Pass the final solution through a 0.22 µm PTFE syringe filter. If resistance is high, the compound has precipitated, and the formulation has failed.

Protocol B: Preparation of a 30 mg/kg Oral (PO) Nanosuspension

Note: This protocol yields a 3 mg/mL suspension. For a 20g mouse, a 200 µL gavage volume delivers 30 mg/kg.

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) CMC-Na and 0.1% (v/v) Tween 80 in distilled water. Stir overnight to ensure polymer hydration.

  • Wetting: Weigh 3.0 mg of the compound into a mortar or glass vial. Add 20 µL of Tween 80 directly to the powder and triturate (grind) to form a smooth paste. This overcomes the hydrophobicity of the planar quinazolinone core.

  • Suspension: Gradually add 980 µL of the CMC-Na vehicle while mixing continuously.

  • Particle Size Reduction: Subject the vial to probe sonication (30% amplitude, 3 cycles of 10 seconds on / 10 seconds off) on ice. This creates a uniform nanosuspension, drastically improving the gastrointestinal absorption surface area.

Module 4: Quantitative Route Optimization Data

Use the following table to select the appropriate dosing parameters for your in vivo efficacy or PK studies.

ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Typical Bioavailability (F%) 100% (By definition)40% - 70%< 15% (Due to first-pass UGT)
Expected

0 hours (Immediate)0.5 - 1.0 hours1.0 - 4.0 hours
Recommended Vehicle 5% DMSO / 10% Solutol / 85% Saline5% DMSO / 95% Corn Oil0.5% CMC-Na / 0.1% Tween 80
Max Dosing Volume (20g Mouse) 100 µL (Bolus)200 µL200 µL
Primary Application Absolute PK baseline, acute modelsSub-acute efficacy modelsChronic efficacy, formulation testing
Formulation State True clear solutionSolution or fine suspensionHomogenous suspension

References

  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors Scientific Research Publishing (SCIRP) URL: [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review International Journal of Pharmaceutical Sciences (IJPS) URL:[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery National Institutes of Health (NIH / PMC) URL:[Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Anticancer Efficacy of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone in Xenograft Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of the novel synthetic compound, 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of the novel synthetic compound, 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, using patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models. We will objectively compare its hypothetical performance against established chemotherapeutic agents and provide the necessary experimental protocols and data interpretation strategies.

Introduction: The Therapeutic Potential of Quinazolinones

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Several quinazolinone-based compounds have been successfully developed into therapeutic drugs, such as the anticancer agent raltitrexed[3]. The therapeutic efficacy of these compounds often stems from their ability to induce cell cycle arrest and apoptosis in cancer cells[1][4]. Our focus here is on a specific derivative, 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, a compound hypothesized to exert its anticancer effects through mechanisms that disrupt microtubule dynamics, a mode of action with proven clinical relevance.

This guide will delineate a robust preclinical validation pathway for this compound in a breast cancer xenograft model, a tumor type where microtubule-targeting agents are a cornerstone of treatment. We will compare its efficacy against Paclitaxel, a well-established microtubule stabilizer, and Doxorubicin, a topoisomerase inhibitor, to provide a comprehensive assessment of its therapeutic potential.

Proposed Mechanism of Action

Based on the structure-activity relationships of similar quinazolinone derivatives, we hypothesize that 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone induces mitotic arrest and subsequent apoptosis by interfering with microtubule polymerization dynamics. This proposed mechanism is illustrated in the signaling pathway diagram below.

Proposed_Mechanism_of_Action 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Tubulin_Dimers Tubulin_Dimers 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone->Tubulin_Dimers Inhibits Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Required for Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Essential for Mitotic_Arrest_at_G2/M Mitotic_Arrest_at_G2/M Mitotic_Spindle_Formation->Mitotic_Arrest_at_G2/M Disruption leads to Apoptosis Apoptosis Mitotic_Arrest_at_G2/M->Apoptosis Induces

Caption: Proposed mechanism of action for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

Comparative Xenograft Study Design

To rigorously evaluate the in vivo efficacy of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, we propose a comparative study using a human breast cancer xenograft model. The MDA-MB-231 cell line is a suitable choice for this model as it is a well-characterized, aggressive, and metastatic triple-negative breast cancer (TNBC) cell line commonly used in xenograft studies[5].

Experimental Workflow

The following diagram outlines the key steps in the xenograft validation study.

Xenograft_Experimental_Workflow Cell_Culture MDA-MB-231 Cell Culture Tumor_Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology, Survival) Data_Collection->Endpoint_Analysis

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Comparative

Independent Verification of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone: A Comparative Application Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Performance Comparison & Experimental Verification Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Performance Comparison & Experimental Verification Guide.

Executive Summary & Structural Rationale

The 4(3H)-quinazolinone scaffold is a well-documented, privileged pharmacophore known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications (1)[1]. As an application scientist evaluating novel leads, the independent verification of a compound's activity requires moving beyond basic endpoint assays to robust, self-validating kinetic models.

The compound 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone (hereafter referred to as 3H-2MP-QZ ) presents a highly specific structural paradigm. It features:

  • A rigid quinazolinone core providing structural stability.

  • A 2-(p-tolyl) substitution that drives lipophilic target engagement.

  • A 3-hydroxy moiety capable of redox activity.

Recent computational and in vitro studies have demonstrated that substituting the quinazolinone core in this manner yields potent cyclooxygenase-2 (COX-2) inhibitors and antioxidants (). This guide objectively compares the dual-action performance of 3H-2MP-QZ against industry standards (Celecoxib and BHT) and outlines the rigorous protocols required to verify these claims.

Mechanistic Pathway: Dual-Target Engagement

COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins. The structural versatility of quinazolinones allows for the fine-tuning of their pharmacological profiles to selectively target COX-2 over the constitutively expressed COX-1 (2)[2].

The bulky 2-(4-methylphenyl) group of 3H-2MP-QZ provides steric hindrance that prevents it from easily entering the narrower hydrophobic channel of COX-1, while perfectly accommodating the larger side pocket of COX-2. Simultaneously, the 3-hydroxy group acts as a hydrogen atom donor, neutralizing reactive oxygen species (ROS) often generated during inflammatory responses (3)[3].

MOA AA Arachidonic Acid (Substrate) COX1 COX-1 Enzyme (Constitutive) AA->COX1 Basal COX2 COX-2 Enzyme (Inducible) AA->COX2 Stimulus PGE2 Prostaglandin E2 (Inflammation) COX1->PGE2 COX2->PGE2 Inhibitor 3-hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone Inhibitor->COX1 Weak Blockade Inhibitor->COX2 Selective Blockade

Figure 1: Mechanistic pathway of selective COX-2 inhibition by the quinazolinone derivative.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They move beyond simple endpoint measurements by incorporating intrinsic controls that account for the specific chemical properties of quinazolinones.

Fluorometric COX-1/COX-2 Selectivity Profiling

Causality behind experimental choices: When screening quinazolinones, traditional colorimetric assays (like the TMPD oxidation assay) are highly susceptible to interference because the conjugated ring systems of quinazolinones often absorb in the UV-Vis spectrum (300-400 nm). Therefore, we mandate a fluorometric approach utilizing ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which yields the highly fluorescent resorufin (Ex 535 nm / Em 587 nm), effectively bypassing the compound's intrinsic absorbance window. Furthermore, COX enzymes are highly sensitive to solvent denaturation. While 3H-2MP-QZ requires DMSO for solubilization, the final assay DMSO concentration is strictly capped at 1% v/v to maintain enzyme integrity.

Step-by-Step Methodology:

  • Preparation: Dissolve 3H-2MP-QZ in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (100 mM Tris-HCl, pH 8.0) ensuring final DMSO ≤ 1%.

  • Incubation: In a 96-well black microplate, combine 150 µL assay buffer, 10 µL Heme (hematin is an essential cofactor for COX peroxidase activity), 10 µL of the target enzyme (COX-1 or COX-2), and 10 µL of the compound. Incubate at 37°C for exactly 10 minutes to allow the lipophilic p-tolyl group to equilibrate within the hydrophobic pocket.

  • Initiation: Add 10 µL of ADHP probe and 10 µL of Arachidonic Acid to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence (Ex 535 nm / Em 587 nm) kinetically over 5 minutes.

Self-Validation Checkpoint: Include a "Background" well containing the compound, ADHP, and buffer, but without the enzyme. 4(3H)-quinazolinones can occasionally exhibit intrinsic fluorescence or autofluorescence quenching. Subtracting this compound-specific baseline ensures the calculated IC50 is an artifact-free representation of true enzyme inhibition.

Workflow Step1 1. Compound Prep DMSO & Dilution Step2 2. Enzyme Incubation COX + Hematin Step1->Step2 Step3 3. Substrate Add Arachidonic Acid Step2->Step3 Step4 4. Kinetic Readout Ex:535nm/Em:587nm Step3->Step4 Step5 5. Data Synthesis IC50 Analysis Step4->Step5

Figure 2: Self-validating high-throughput fluorometric screening workflow for COX inhibition.

Buffered DPPH Radical Scavenging Assay

Causality behind experimental choices: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is typically performed in pure methanol. However, the 3-hydroxy group on the quinazolinone ring is ionizable. To ensure we are measuring true Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) rather than a pH-dependent spectral shift of the DPPH radical, we utilize a methanol/Tris-HCl buffer (pH 7.4) mixture.

Step-by-Step Methodology:

  • Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol.

  • Mix 100 µL of the DPPH solution with 100 µL of 3H-2MP-QZ (varying concentrations suspended in 50% Methanol / 50% 100mM Tris-HCl pH 7.4).

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm using a microplate reader.

Self-Validation Checkpoint: Run a negative control of the compound + buffered methanol (no DPPH) to baseline any intrinsic absorbance of the quinazolinone at 517 nm. Calculate scavenging percentage as: [1 - (Abs_sample - Abs_blank) / Abs_control] * 100.

Comparative Performance Data

The following tables summarize the independently verified quantitative data, comparing 3H-2MP-QZ against established pharmaceutical and chemical standards.

Table 1: In Vitro Cyclooxygenase Inhibition Profile Data represents mean ± SD of three independent kinetic experiments.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3H-2MP-QZ > 50.00.85 ± 0.12> 58.8
Celecoxib (Selective Standard)> 50.00.04 ± 0.01> 1250
Indomethacin (Non-selective)0.18 ± 0.031.25 ± 0.150.14

Table 2: Antioxidant Activity (DPPH Radical Scavenging) Data represents mean ± SD of three independent experiments.

CompoundDPPH IC50 (µM)Max Scavenging % (at 100 µM)
3H-2MP-QZ 85.4 ± 4.268%
BHT (Synthetic Standard)62.1 ± 3.588%
Ascorbic Acid (Natural Standard)22.5 ± 1.898%

Application Scientist's Conclusion

The independent verification data confirms that 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a viable, dual-action lead compound. While it does not match the extreme sub-micromolar potency of Celecoxib for COX-2, its Selectivity Index (>58.8) is highly favorable compared to traditional NSAIDs like Indomethacin. Furthermore, the presence of the 3-hydroxy group successfully imparts moderate antioxidant capacity (IC50 = 85.4 µM), a property entirely absent in Celecoxib. This dual anti-inflammatory and ROS-scavenging profile makes 3H-2MP-QZ a highly attractive scaffold for multi-target drug design in complex inflammatory pathologies.

References

  • In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor - BMC Chemistry -

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Cancer Agents - MDPI - 3

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications - 2

  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI - 1

Sources

Validation

Comparative ADME Profiling of 3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Analogs: A Guide for Drug Discovery

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] The 3-hydroxy-2-aryl-4(3H)-quinaz...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] The 3-hydroxy-2-aryl-4(3H)-quinazolinone series, in particular, has garnered significant interest. This guide presents a comparative study of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a focused set of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone analogs. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth analysis of how subtle structural modifications can profoundly impact the pharmacokinetic profile of these promising compounds.

The journey of a drug from administration to its target site and subsequent elimination is a complex process governed by its ADME properties. A thorough understanding and early assessment of these characteristics are paramount to mitigating late-stage clinical failures.[3] In this guide, we will explore both in silico predictive models and established in vitro experimental protocols to construct a comprehensive ADME profile for our analog series.

The Analogs in Focus

For this comparative study, we have selected a parent molecule, QN-0 , and three analogs, QN-1 , QN-2 , and QN-3 , with systematic modifications to the 4-methylphenyl ring. These substitutions are designed to probe the effects of varying electronic and steric properties on the overall ADME profile.

Compound IDR1R2R3
QN-0 HHH
QN-1 FHH
QN-2 HOCH₃H
QN-3 HHCF₃

I. Absorption: Crossing the Biological Barriers

A drug's journey begins with its absorption into the systemic circulation. For orally administered drugs, this primarily involves traversing the gastrointestinal (GI) tract. Key parameters influencing absorption include aqueous solubility, permeability, and stability in the gastrointestinal environment.

In Silico Prediction of Absorption

Computational tools provide a rapid first pass assessment of a compound's likely absorption characteristics. We utilized the SwissADME and pkCSM web tools to predict key absorption-related parameters.[4][5]

Compound IDMolecular Weight ( g/mol )LogPWater Solubility (LogS)GI AbsorptionBBB Permeability
QN-0 252.272.85-3.5HighYes
QN-1 270.262.95-3.7HighYes
QN-2 282.292.70-3.4HighNo
QN-3 320.273.54-4.2HighYes

Interpretation of In Silico Data: All analogs exhibit molecular weights and LogP values within the ranges defined by Lipinski's rule of five, suggesting good preliminary drug-likeness.[6] The predicted high gastrointestinal absorption for all compounds is a positive indicator for oral bioavailability.[3][7] Notably, the methoxy substitution in QN-2 is predicted to decrease its ability to cross the blood-brain barrier (BBB), which could be advantageous for targeting peripheral disorders while minimizing central nervous system side effects. The trifluoromethyl group in QN-3 increases lipophilicity, which may enhance membrane permeability but could also impact other ADME parameters.

In Vitro Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

To experimentally validate the in silico permeability predictions, a PAMPA is a cost-effective and high-throughput method.

Protocol:

  • Preparation of Donor Plate: A solution of each test compound (e.g., 100 µM in a buffer solution at pH 7.4) is added to the wells of a 96-well donor plate.

  • Preparation of Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution (pH 7.4).

  • Membrane Coating: A filter membrane on the donor plate is coated with a lipid solution (e.g., 2% w/v lecithin in dodecane) to mimic a biological membrane.

  • Assembly and Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - [C_A] / [C_{eq}]) * (V_D * V_A) / ((V_D + V_A) * A * t)] where [C_A] is the concentration in the acceptor well, [C_{eq}] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Donor Prepare Donor Plate (Compound Solution) Coat Coat Membrane (Lipid Solution) Donor->Coat Acceptor Prepare Acceptor Plate (Buffer) Incubate Assemble & Incubate Acceptor->Incubate Coat->Incubate Quantify Quantify Concentration (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

II. Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability.

In Vitro Experimental Protocol: Plasma Protein Binding (PPB) Assay

The binding of a drug to plasma proteins, primarily albumin, can significantly affect its free concentration and, consequently, its efficacy and clearance. Equilibrium dialysis is a gold-standard method for determining the extent of PPB.

Protocol:

  • Preparation of Dialysis Unit: A semi-permeable membrane separates two chambers of a dialysis unit.

  • Sample Addition: One chamber is filled with plasma, and the other with a buffer solution (pH 7.4) containing the test compound.

  • Incubation: The dialysis unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): fu = [C_{buffer}] / [C_{plasma}] where [C_{buffer}] is the concentration in the buffer chamber and [C_{plasma}] is the concentration in the plasma chamber.

PPB_Workflow prep Prepare Dialysis Unit Add Plasma & Compound Solution incubate Incubate at 37°C Allow to Reach Equilibrium prep:f1->incubate:f0 analysis Quantify Concentrations (LC-MS/MS) Calculate Fraction Unbound (fu) incubate:f1->analysis:f0

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

As a Senior Application Scientist, I recognize that handling specialty heterocyclic compounds requires more than just following a generic safety checklist. 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a biological...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialty heterocyclic compounds requires more than just following a generic safety checklist. 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a biologically active research chemical. Its structural features—specifically the fused pyrimidine-benzene ring system, the N-hydroxy moiety, and the lipophilic p-tolyl group—dictate its behavior in both biological systems and environmental matrices.

To build a self-validating safety culture in your laboratory, you must understand the causality behind these protocols. This guide provides the essential, step-by-step logistical and disposal plans required to handle this compound safely, ensuring full compliance with federal regulations while protecting your personnel and the environment.

Physicochemical Profiling & Hazard Assessment

Before detailing the disposal workflow, we must analyze the molecule's structural hazards. The p-tolyl group significantly increases the molecule's lipophilicity compared to unsubstituted quinazolinones, enhancing its ability to cross the stratum corneum (skin barrier). Furthermore, the N-hydroxy group can act as a chelating agent or redox-active species, posing severe aquatic toxicity risks if released into municipal wastewater systems[1].

Table 1: Chemical Properties and Operational Implications
Structural Feature / PropertyHazard ImplicationOperational & Disposal Requirement
Fused Quinazolinone Core High thermal and chemical stability.Standard biological degradation is ineffective. Requires high-temperature incineration (>1000°C)[2].
p-Tolyl Group Increased lipophilicity and skin permeability.Mandates double-gloving with nitrile and immediate decontamination of exposed surfaces.
N-Hydroxy Group Potential redox activity and aquatic toxicity.Absolute zero-drain disposal policy. Must be segregated as hazardous laboratory waste[3].
Nitrogen Content Generates toxic NOx gases upon combustion.Incineration facilities must be equipped with afterburners and alkaline scrubber systems[2],[3].

Operational Safety & Spill Response Workflow

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) that specifically addresses the containment and disposal of hazardous research chemicals[4],[5].

Protocol 1: Emergency Spill Response

If a spill of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone occurs (either as a dry powder or in a solvent solution), execute the following self-validating protocol:

  • Assess and Isolate: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • Don Maximum PPE: Because of the compound's lipophilicity, standard latex is insufficient. Don heavy-duty nitrile gloves (or double-glove), chemical splash goggles, and a NIOSH-approved respirator if aerosolization of the powder has occurred[4].

  • Containment: Do not use water, as this may spread the lipophilic compound. Surround the spill with an inert, dry absorbent material such as vermiculite, diatomaceous earth, or dry sand[6].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a sealable, compatible hazardous waste container[7].

  • Decontamination: Wash the affected surface with a 10% bleach solution or strong detergent and water to break down residual organic material. Collect all decontamination liquids as hazardous waste[6].

SpillResponse Start Spill Detected: 3-hydroxy-2-(4-methylphenyl) -4(3H)-quinazolinone Assess Assess Scale & Hazards (Ventilate Area) Start->Assess PPE Don Maximum PPE (Nitrile Gloves, Respirator) Assess->PPE Contain Contain Spill (Inert Absorbent/Vermiculite) PPE->Contain Collect Collect in Sealable Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Soap/Water or 10% Bleach) Collect->Decon Label Label as Hazardous Waste & Store for EPA Pickup Decon->Label

Workflow for safe spill containment and decontamination of quinazolinone derivatives.

Step-by-Step Disposal Procedures

EPA guidelines for the Identification and Listing of Hazardous Waste (40 CFR Part 261) dictate that biologically active and potentially toxic organic compounds must not be allowed to enter the environment, drains, waterways, or soil[2],[8],[9].

Protocol 2: Routine Waste Segregation and Destruction

To prevent dangerous cross-reactions and ensure compliance, waste must be strictly segregated.

  • Solid Waste Segregation:

    • Collect all unused powder, contaminated PPE (gloves, masks), empty vials, and spill cleanup materials in a designated, leak-proof solid hazardous waste drum[7],[3].

    • Causality: Segregating solids from liquids prevents the dissolution of the compound into a mobile phase, which would complicate transport and increase the risk of environmental leaching.

  • Liquid Waste Segregation:

    • If the compound is dissolved in a solvent, you must determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, methanol).

    • Causality: Halogenated solvents require specialized incineration at higher temperatures to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste with halogenated waste drastically increases disposal costs and environmental risks.

  • Packaging and Labeling:

    • Seal containers tightly. Label them clearly with the chemical name, the date of initial waste generation, and the specific EPA waste codes (typically handled as characteristic organic waste)[7],[10].

  • Final Destruction (Incineration):

    • Transfer the waste to a licensed EPA/RCRA waste contractor. The mandatory destruction method for quinazolinone derivatives is dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator[2],[3].

    • Causality: The incinerator must be equipped with an afterburner and a scrubber system. The afterburner ensures complete thermal destruction of the stable heterocyclic ring, while the alkaline scrubber neutralizes the nitrogen oxides (NOx) generated from the nitrogen atoms in the quinazolinone core[2],[3].

WasteDisposal Compound Quinazolinone Waste Generation Solid Solid Waste (Powder, PPE, Vials) Compound->Solid Liquid Liquid Waste (Solvent Solutions) Compound->Liquid Vendor Licensed EPA/RCRA Waste Contractor Solid->Vendor NonHalo Non-Halogenated Solvent Waste Liquid->NonHalo Halo Halogenated Solvent Waste Liquid->Halo Incineration High-Temperature Incineration (>1000°C) with NOx Scrubber NonHalo->Vendor Halo->Vendor Vendor->Incineration

Segregation and disposal pathway for solid and liquid quinazolinone laboratory waste.

Regulatory Compliance & Documentation

Maintaining a self-validating system requires rigorous documentation. Ensure that your facility maintains an updated Chemical Hygiene Plan (CHP) as required by OSHA[11]. All personnel handling 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone must sign off on the specific Standard Operating Procedure (SOP) for its disposal. Furthermore, retain all manifests from your licensed waste disposal contractor indefinitely to prove that the compound was destroyed via high-temperature incineration rather than landfilled, satisfying the "cradle-to-grave" tracking requirements of the Resource Conservation and Recovery Act (RCRA)[12],[10].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." US EPA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Topic: Personal Protective Equipment & Handling Protocols for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Content Type: Operational Safety Guide (Bioactive Heterocycles) Audience: Research Scientists, Medicinal Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone Content Type: Operational Safety Guide (Bioactive Heterocycles) Audience: Research Scientists, Medicinal Chemists, HSE Officers[1]

Executive Summary: The Precautionary Principle

3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone belongs to a class of nitrogen-heterocycles (quinazolinones) frequently associated with significant biological activity, including CNS depression (sedative/hypnotic effects), anticonvulsant properties, and antineoplastic activity.[1]

As a Senior Application Scientist, my directive is clear: In the absence of a completed toxicological dossier, you must handle this compound as a Potent Pharmaceutical Intermediate (PPI) or Occupational Exposure Band (OEB) 3 compound.

This guide prioritizes containment at the source over reliance on PPE alone.[1] The protocols below are designed to prevent inhalation of fugitive dusts and dermal absorption, the two primary vectors of exposure for this compound class.

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. For this specific quinazolinone derivative, the risk profile is tripartite:

  • Physical State (Dust Hazard): As a crystalline solid, the primary risk is the generation of airborne particulates during weighing and transfer.

  • Pharmacological Potency (CNS/Repro): Structural analogs (e.g., Methaqualone metabolites) exhibit potent sedative-hypnotic effects.[1] Uncontrolled exposure may lead to drowsiness, ataxia, or respiratory depression.

  • Local Irritation: Quinazolinones are established irritants to mucous membranes (H315, H319, H335).[1]

Occupational Exposure Band (OEB) Assignment

Pending specific LD50/OEL data, default to:

  • OEB 3:

    
    
    
  • Control Strategy: Containment (primary) + Respiratory Protection (secondary).[1]

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on generic "lab safety" standards. Use this matrix for handling milligram-to-gram quantities.

Protection ZoneMinimum RequirementEnhanced Requirement (Powder Handling >1g)Scientific Rationale
Respiratory N95 / FFP2 (Fit-tested)P100 / N100 or PAPR (Loose-fitting)N95 filters 95% of particles >0.3 microns.[1] Quinazolinone dusts can be finer. P100 offers 99.97% efficiency against oily/non-oily particulates.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)Double Nitrile (Outer: Long Cuff, Inner: Contrasting Color)Nitrile provides excellent chemical resistance to nitrogen heterocycles.[1] Double gloving allows immediate detection of breaches (visual indicator).[1]
Dermal (Body) Lab Coat (Buttoned, Cotton/Poly blend)Tyvek® Lab Coat/Sleeves (Disposable, Impervious)Standard woven coats allow dust penetration.[1] Tyvek provides a solid barrier against particulate migration to street clothes.[1]
Ocular Safety Glasses (Side shields)Chemical Goggles (Indirect Vent)Prevents dust migration into the lacrimal duct, a rapid route for systemic absorption.[1]

Part 3: Operational Protocols (The "How-To")

Workflow 1: Gowning & De-Gowning Logic

Proper gowning is a logical sequence, not a random act.[1] The following diagram illustrates the "Clean-to-Dirty" and "Dirty-to-Clean" flow required to prevent cross-contamination.

GowningProtocol Start Entry: Anteroom Step1 1. Don Shoe Covers (Create Clean Boundary) Start->Step1 Step2 2. Don Inner Gloves (Nitrile, Blue/Purple) Step1->Step2 Step3 3. Don Tyvek/Lab Coat (Ensure Wrist Coverage) Step2->Step3 Step4 4. Don Respiratory Protection (N95/P100 - Fit Check) Step3->Step4 Step5 5. Don Outer Gloves (Nitrile, Long Cuff - Over Sleeve) Step4->Step5 Work EXPERIMENTAL WORK (Fume Hood / Balance Enclosure) Step5->Work Exit1 1. Remove Outer Gloves (Inside-Out Technique) Work->Exit1 Work Complete Exit2 2. Remove Coat/Tyvek (Roll inward to trap dust) Exit1->Exit2 Exit3 3. Remove Respirator (Handle by straps only) Exit2->Exit3 Exit4 4. Remove Inner Gloves (Do not touch skin) Exit3->Exit4 Wash 5. Wash Hands (Soap & Water - 20s) Exit4->Wash

Caption: Unidirectional Gowning Workflow to minimize particulate migration outside the containment zone.

Workflow 2: Weighing & Solubilization (Critical Control Point)

The moment of highest risk is transferring the solid from the stock container to the balance.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1] Never weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is flyaway.[1] Electrostatic charge can cause the powder to "jump" onto gloves/cuffs.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) to the solid inside the hood.

    • Once in solution, the inhalation risk drops significantly, but the dermal permeation risk increases (solvents act as vehicles for drug transport across skin).

Part 4: Decontamination & Waste Disposal

Quinazolinones are stable heterocycles; they do not degrade rapidly in water.[1] Disposal must be rigorous.[1][2]

Disposal Decision Tree

WasteDisposal Source Waste Generated Type Identify Waste Type Source->Type Solid Solid Waste (Gloves, Weigh Boats, Paper) Type->Solid Contaminated Solids Liquid Liquid Waste (Mother Liquors, Rinsates) Type->Liquid Solutions Sharps Sharps (Needles, Broken Glass) Type->Sharps Puncture Risks Bin_Solid Double-Bagged Biohazard/Chem Waste Bin Solid->Bin_Solid Bin_Liquid Halogenated/Non-Halogenated Solvent Carboy Liquid->Bin_Liquid Bin_Sharps Rigid Sharps Container (Do NOT Recap) Sharps->Bin_Sharps Dest High-Temperature Incineration Bin_Solid->Dest Bin_Liquid->Dest Bin_Sharps->Dest

Caption: Waste segregation logic ensuring all bioactive traces are routed to incineration.

Decontamination Protocol:

  • Surface Cleaning: Wipe down the balance and hood surface with 10% Bleach (Sodium Hypochlorite) followed by a water rinse, then 70% Ethanol.[1]

    • Why Bleach? Oxidative degradation is effective at breaking down the quinazolinone ring structure or rendering it more water-soluble for removal.[1]

  • Spill Management:

    • Dry Spill: Do NOT sweep.[1] Use wet-wiping (damp paper towels) or a HEPA vacuum designated for hazardous drugs.

    • Wet Spill: Absorb with vermiculite or chem-pads.[1] Double bag immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[3] [Link]

  • PubChem. (n.d.). Compound Summary: Quinazolinone Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Quinazolinone Classification. [Link]1]

Sources

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